Product packaging for M62812(Cat. No.:CAS No. 613263-00-6)

M62812

Cat. No.: B1419063
CAS No.: 613263-00-6
M. Wt: 330.2 g/mol
InChI Key: SMTKPLISDFNJDJ-UHFFFAOYSA-N
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Description

toll-like receptor 4 signal transduction inhibitor that suppresses endothelial cell and leukocyte activation and prevents lethal septic shock;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13Cl2N3OS B1419063 M62812 CAS No. 613263-00-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-aminophenoxy)-1,2-benzothiazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS.2ClH/c14-10-3-1-2-4-11(10)17-8-5-6-9-12(7-8)18-16-13(9)15;;/h1-7H,14H2,(H2,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTKPLISDFNJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC3=C(C=C2)C(=NS3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613263-00-6
Record name M-62812
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613263006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-62812
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89MSZ2934C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

M62812: A Deep Dive into its Mechanism of Action in Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. The intricate pathophysiology of sepsis involves a complex interplay of inflammatory and coagulation cascades, often initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by host pattern recognition receptors. Among these, Toll-like Receptor 4 (TLR4), which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, plays a pivotal role in initiating the inflammatory cascade that can lead to septic shock. M62812, a novel benzisothiazole derivative, has emerged as a potent inhibitor of TLR4 signal transduction, showing promise in preclinical models of sepsis. This technical guide provides an in-depth analysis of the mechanism of action of this compound in sepsis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Inhibition of TLR4 Signaling

This compound exerts its therapeutic effects by directly targeting and inhibiting the TLR4 signaling pathway.[1][2] This inhibition interrupts the initial steps of the inflammatory cascade triggered by LPS, thereby preventing the widespread inflammation and coagulation activation characteristic of sepsis.[1] The primary mechanism involves the suppression of downstream signaling cascades that are crucial for the expression of pro-inflammatory genes.

Downstream Effects of TLR4 Inhibition by this compound

The inhibition of TLR4 signaling by this compound leads to several key downstream effects:

  • Suppression of NF-κB Activation: this compound effectively inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[2]

  • Reduction of Pro-inflammatory Cytokines: By blocking TLR4 signaling, this compound significantly reduces the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

  • Downregulation of Adhesion Molecules: The expression of adhesion molecules, such as E-selectin, on endothelial cells is a crucial step in the recruitment of leukocytes to sites of inflammation. This compound has been shown to suppress the upregulation of these molecules.[2]

  • Inhibition of Procoagulant Activity: Sepsis is often associated with disseminated intravascular coagulation (DIC). This compound helps to mitigate this by suppressing the procoagulant activity induced by LPS.[1]

While not directly demonstrated for this compound in the reviewed literature, the inhibition of the TLR4 pathway is known to suppress the activation of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK pathway is a key signaling cascade in the inflammatory response, and its activation is a known downstream event of TLR4 stimulation. Therefore, it is highly probable that this compound also indirectly attenuates p38 MAPK activation.

Quantitative Data Summary

The efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative data available.

In Vitro Efficacy of this compound
ParameterCell TypeStimulantThis compound ConcentrationIC50 (µg/mL)Reference
NF-κB ActivationNF-κB luciferase-expressing cellsLPS10 µg/mL (6h)2.4[2]
TNF-α ProductionPeripheral blood mononuclear cellsLPS3 µg/mL (6h)0.7[2]
IL-6 ProductionHuman endothelial cellsLPS3 µg/mL (6h)0.43[2]
E-selectin ProductionHuman endothelial cellsLPS3 µg/mL (6h)1.4[2]
In Vivo Efficacy of this compound in Murine Sepsis Models
Sepsis ModelAnimalThis compound Dosage (i.v.)OutcomeReference
D-galactosamine-sensitized endotoxin shockMice10-20 mg/kg (single dose)Protection from lethality, reduction in inflammatory and coagulatory parameters[1]
Cecal Ligation and Puncture (CLP)Mice20 mg/kg (once a day for three days)Prevention of lethality[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound.

D-Galactosamine-Sensitized Endotoxin Shock Model in Mice

This model is used to induce a state of hyper-susceptibility to endotoxin, leading to a rapid and lethal shock.

Materials:

  • Male BALB/c mice

  • D-galactosamine (D-GalN)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline

Procedure:

  • Mice are sensitized by an intraperitoneal (i.p.) injection of D-galactosamine.

  • Shortly after sensitization, a lethal dose of LPS is administered i.p.

  • This compound is administered intravenously (i.v.) at the specified doses (10-20 mg/kg) as a single injection.

  • Control groups receive vehicle (e.g., saline) instead of this compound.

  • Survival is monitored over a defined period (e.g., 48-72 hours).

  • Blood samples can be collected at various time points to measure inflammatory cytokines (e.g., TNF-α, IL-6) and coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time).

Cecal Ligation and Puncture (CLP) Model in Mice

The CLP model is considered a more clinically relevant model of polymicrobial sepsis as it mimics the perforation of the bowel that can occur in humans.

Materials:

  • Male mice (strain may vary)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • This compound

  • Sterile saline for resuscitation

  • Analgesics for post-operative care

Procedure:

  • Mice are anesthetized.

  • A midline laparotomy is performed to expose the cecum.

  • The cecum is ligated below the ileocecal valve to create a closed loop. The length of the ligated cecum can be varied to modulate the severity of sepsis.

  • The ligated cecum is punctured once or twice with a needle to allow the leakage of fecal contents into the peritoneal cavity.

  • The cecum is returned to the abdominal cavity, and the incision is closed in layers.

  • Fluid resuscitation with sterile saline is administered subcutaneously or intraperitoneally.

  • This compound is administered i.v. at the specified dose (20 mg/kg) once a day for a defined period (e.g., three days).

  • Control groups receive vehicle.

  • Survival is monitored, and organ function can be assessed through various biochemical and histological analyses.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using Graphviz (DOT language).

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS MD2 MD2 TLR4 TLR4 MD2->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits TRIF TRIF TLR4->TRIF recruits TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 NFkB_I_B NF-κB/IκB IKK->NFkB_I_B phosphorylates IκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines activates transcription factors Adhesion Adhesion Molecules (E-selectin) p38->Adhesion activates transcription factors Procoagulant Procoagulant Activity p38->Procoagulant activates transcription factors NFkB NF-κB NFkB_I_B->NFkB releases NFkB->Cytokines translocates to nucleus & induces transcription NFkB->Adhesion translocates to nucleus & induces transcription NFkB->Procoagulant translocates to nucleus & induces transcription This compound This compound This compound->TLR4 inhibits

Caption: this compound inhibits the TLR4 signaling pathway at the receptor level.

CLP_Workflow start Start: Anesthetize Mouse laparotomy Midline Laparotomy start->laparotomy cecum_expose Expose Cecum laparotomy->cecum_expose ligate Ligate Cecum cecum_expose->ligate puncture Puncture Cecum ligate->puncture return_cecum Return Cecum to Abdomen puncture->return_cecum close Close Incision return_cecum->close resuscitate Fluid Resuscitation close->resuscitate treatment Administer this compound or Vehicle resuscitate->treatment monitor Monitor Survival & Collect Samples treatment->monitor end End of Experiment monitor->end

Caption: Experimental workflow for the Cecal Ligation and Puncture (CLP) model.

References

M62812: A Potent Inhibitor of TLR4 Signaling for Sepsis Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

M62812 is a novel benzisothiazole derivative that functions as a potent and specific inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, particularly in the context of sepsis and inflammatory diseases. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to widespread inflammation and activation of coagulation cascades.[2][3] A key initiator of this process in response to Gram-negative bacteria is the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS).[2][3] This has made the TLR4 signaling pathway an attractive target for therapeutic intervention in sepsis. This compound has emerged as a significant research compound due to its targeted inhibition of this pathway.[1][2] It has been shown to suppress the activation of endothelial cells and leukocytes, thereby mitigating the inflammatory and coagulatory responses associated with sepsis.[1][2] Preclinical studies have demonstrated its ability to prevent lethal septic shock in murine models, highlighting its potential as a therapeutic candidate.[1][2]

Mechanism of Action

This compound exerts its effects by inhibiting the signal transduction cascade downstream of TLR4 activation. The binding of LPS to the TLR4-MD2 complex initiates a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to effectively block the activation of NF-κB induced by LPS.[1][3]

Signaling Pathway

The following diagram illustrates the TLR4 signaling pathway and the inhibitory action of this compound.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates for degradation NFkB NF-κB NFkB_active Active NF-κB (Translocates to Nucleus) NFkB->NFkB_active Releases Inflammatory_Response Inflammatory Response NFkB_active->Inflammatory_Response Induces Transcription This compound This compound This compound->MyD88 Inhibits Downstream Signaling

Figure 1: this compound inhibits the TLR4 signaling pathway downstream of MyD88 recruitment.

Quantitative Data Summary

This compound has demonstrated potent inhibitory activity in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound
Target Cell TypeAssayStimulantThis compound ConcentrationIncubation TimeIC50 (µg/mL)Reference
NF-κB luciferase-expressing cellsNF-κB ActivationLPS10 µg/mL (complete inhibition)6 h2.4[1][3]
Peripheral Blood Mononuclear CellsTNF-α ProductionLPS3 µg/mL (complete inhibition)6 h0.7[1][3]
Human Endothelial CellsIL-6 ProductionLPS3 µg/mL (complete inhibition)6 h0.43[1][3]
Human Endothelial CellsE-selectin ProductionLPS3 µg/mL (complete inhibition)6 h1.4[1][3]
Table 2: In Vivo Efficacy of this compound in Murine Sepsis Models
Sepsis ModelAnimal StrainThis compound DosageAdministration RouteDosing RegimenOutcomeReference
D-galactosamine-sensitized endotoxin shockMice10-20 mg/kgIntravenous (i.v.)Single doseProtected from lethality, reduced inflammatory and coagulation parameters.[1][2]
Cecal Ligation and Puncture (CLP)Mice20 mg/kgIntravenous (i.v.)Once a day for three daysPrevented lethality.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the cited literature.

In Vitro Assays

4.1.1. NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB transcription factor.

  • Cell Line: NF-κB luciferase-expressing cells (e.g., HEK293 cells stably transfected with an NF-κB-luciferase reporter construct).

  • Protocol:

    • Seed cells in a 96-well plate and culture overnight.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS).

    • Incubate for 6 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the IC50 value based on the dose-response curve.

4.1.2. Cytokine Production Assays (TNF-α, IL-6, E-selectin)

These assays measure the levels of pro-inflammatory cytokines and adhesion molecules released by cells.

  • Cell Types: Human peripheral blood mononuclear cells (PBMCs) or human umbilical vein endothelial cells (HUVECs).

  • Protocol:

    • Isolate and culture the primary cells.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS.

    • Incubate for 6 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α, IL-6, or E-selectin in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

    • Determine the IC50 values from the resulting dose-response curves.

In Vivo Models

4.2.1. D-galactosamine-sensitized Endotoxin Shock Model

This is an acute model of lethal sepsis.

  • Animals: Male BALB/c mice.

  • Protocol:

    • Administer this compound (10-20 mg/kg) or vehicle control intravenously.

    • Shortly after, intraperitoneally inject a lethal dose of LPS in combination with D-galactosamine. D-galactosamine sensitizes the mice to the effects of LPS.

    • Monitor the survival of the animals over a specified period (e.g., 48 hours).

    • In separate cohorts, collect blood samples at various time points to measure plasma levels of inflammatory markers (e.g., TNF-α, IL-6) and coagulation parameters.

4.2.2. Cecal Ligation and Puncture (CLP) Model

This model mimics polymicrobial sepsis.

  • Animals: Male BALB/c mice.

  • Protocol:

    • Anesthetize the mice and perform a laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum with a needle to allow the release of fecal contents into the peritoneal cavity.

    • Close the abdominal incision.

    • Administer this compound (20 mg/kg) or vehicle intravenously once a day for three days, starting at the time of surgery.

    • Monitor survival and clinical signs of sepsis.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize the workflows of the key experimental protocols.

NFkB_Assay_Workflow start Start seed_cells Seed NF-κB reporter cells in 96-well plate start->seed_cells culture_overnight Culture overnight seed_cells->culture_overnight pretreat Pre-treat with this compound culture_overnight->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 6 hours stimulate->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase calculate_ic50 Calculate IC50 measure_luciferase->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for the NF-κB Luciferase Reporter Assay.

Cytokine_ELISA_Workflow start Start isolate_cells Isolate and culture PBMCs or HUVECs start->isolate_cells pretreat Pre-treat with this compound isolate_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 6 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant perform_elisa Perform cytokine ELISA collect_supernatant->perform_elisa determine_ic50 Determine IC50 perform_elisa->determine_ic50 end End determine_ic50->end

Figure 3: Workflow for Cytokine Production Assays.

CLP_Model_Workflow start Start anesthetize Anesthetize mouse start->anesthetize laparotomy Perform laparotomy anesthetize->laparotomy ligate_cecum Ligate cecum laparotomy->ligate_cecum puncture_cecum Puncture cecum ligate_cecum->puncture_cecum close_incision Close incision puncture_cecum->close_incision administer_this compound Administer this compound (i.v.) once daily for 3 days close_incision->administer_this compound monitor_survival Monitor survival and clinical signs administer_this compound->monitor_survival end End monitor_survival->end

Figure 4: Workflow for the Cecal Ligation and Puncture (CLP) Sepsis Model.

Conclusion

This compound is a promising preclinical candidate for the treatment of sepsis and other inflammatory conditions driven by TLR4 signaling. Its potent inhibitory effect on the TLR4 pathway, demonstrated through the suppression of NF-κB activation and downstream inflammatory mediators, provides a strong rationale for its further development. The in vivo efficacy of this compound in well-established models of sepsis further underscores its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug developers interested in exploring the utility of this compound in their respective fields. Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its translation into clinical applications.

References

M62812: A Potent Inhibitor of TLR4 Signaling for Sepsis Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

M62812 is a novel benzisothiazole derivative that acts as a potent inhibitor of Toll-like receptor 4 (TLR4) signal transduction. By targeting the key pathway responsible for lipopolysaccharide (LPS)-induced inflammatory responses, this compound has demonstrated significant efficacy in both in vitro and in vivo models of sepsis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating novel therapeutic strategies for sepsis and other inflammatory diseases.

Introduction to TLR4 Signaling and Sepsis

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key initiating event in Gram-negative bacterial sepsis is the recognition of lipopolysaccharide (LPS), a component of the outer membrane of these bacteria, by the Toll-like receptor 4 (TLR4) complex on the surface of immune and endothelial cells.[1][2] This recognition triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and the subsequent production of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6), adhesion molecules (e.g., E-selectin), and procoagulant factors.[1][2] While this inflammatory response is crucial for clearing pathogens, its excessive and widespread activation during sepsis can lead to tissue damage, multiple organ failure, and death.[2] Therefore, inhibiting the TLR4 signaling pathway represents a promising therapeutic strategy for mitigating the devastating consequences of septic shock.[1]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the TLR4 signal transduction pathway.[1] Its mechanism of action involves the suppression of LPS-induced upregulation of inflammatory mediators.[1] By inhibiting this pathway, this compound effectively blocks the downstream activation of NF-κB and the subsequent expression of inflammatory genes.

TLR4_Signaling_Pathway LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκB IκB IKK->IκB P NFκB NF-κB IκB->NFκB releases Nucleus Nucleus NFκB->Nucleus Inflammation Inflammatory Gene Expression (TNF-α, IL-6, E-selectin) Nucleus->Inflammation This compound This compound This compound->Inhibition NFkB_Luciferase_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Luciferase Assay Seed_Cells Seed NF-κB luciferase reporter cells in a 96-well plate Add_this compound Add varying concentrations of this compound Seed_Cells->Add_this compound Add_LPS Stimulate with LPS (e.g., 10 ng/mL) and soluble CD14 (e.g., 5 µg/mL) Add_this compound->Add_LPS Incubate Incubate for 6 hours at 37°C Add_LPS->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Endothelial_Cell_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_HUVEC Seed HUVECs in a 96-well plate Add_this compound Add varying concentrations of this compound Seed_HUVEC->Add_this compound Add_LPS Stimulate with LPS (e.g., 10 ng/mL) Add_this compound->Add_LPS Incubate Incubate for 6 hours at 37°C Add_LPS->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant ELISA_IL6 Measure IL-6 by ELISA Collect_Supernatant->ELISA_IL6 ELISA_ESelectin Measure E-selectin by ELISA Collect_Supernatant->ELISA_ESelectin CLP_Model_Workflow cluster_surgery Surgical Procedure cluster_postop Post-Operative Care and Treatment Anesthesia Anesthetize the mouse Laparotomy Perform a midline laparotomy Anesthesia->Laparotomy Expose_Cecum Exteriorize the cecum Laparotomy->Expose_Cecum Ligate_Cecum Ligate the cecum below the ileocecal valve Expose_Cecum->Ligate_Cecum Puncture_Cecum Puncture the cecum with a needle Ligate_Cecum->Puncture_Cecum Return_Cecum Return the cecum to the peritoneal cavity Puncture_Cecum->Return_Cecum Close_Incisions Close the abdominal incisions Return_Cecum->Close_Incisions Fluid_Resuscitation Administer fluid resuscitation Close_Incisions->Fluid_Resuscitation Administer_this compound Administer this compound (20 mg/kg, i.v.) Fluid_Resuscitation->Administer_this compound Monitor_Survival Monitor survival and clinical signs Administer_this compound->Monitor_Survival

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of M62812 in Inhibiting NF-κB Activation

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor complex that plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[1][2][3][4] The canonical NF-κB signaling pathway is a primary target for therapeutic intervention in a host of inflammatory diseases and cancers.[5] this compound is a novel benzisothiazole derivative that has been identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signal transduction.[6][7] Given that TLR4 is a key upstream activator of the NF-κB pathway, particularly in response to lipopolysaccharide (LPS), this compound presents a significant mechanism for inhibiting NF-κB activation.[6][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of TLR4-Mediated NF-κB Activation

The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines and pathogen-associated molecular patterns (PAMPs) like LPS.[4][9] LPS is recognized by TLR4, which triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6.[9][10]

This compound exerts its inhibitory effect at the apex of this cascade. By targeting TLR4 signaling, this compound effectively blocks the initial signal transduction, thereby preventing the downstream activation of IKK and the subsequent release and nuclear translocation of NF-κB.[6][8]

NF_kappa_B_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates signaling cascade This compound This compound This compound->TLR4 Inhibits IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB_p50_p65 NF-κB (p50/p65) NFkappaB_IkappaB_complex IκBα-NF-κB Complex Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_p50_p65_nucleus NF-κB (p50/p65) NFkappaB_p50_p65->NFkappaB_p50_p65_nucleus Translocates NFkappaB_IkappaB_complex->IkappaB Releases DNA DNA (κB sites) NFkappaB_p50_p65_nucleus->DNA Binds Gene_Expression Inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Gene_Expression Induces

Figure 1. this compound inhibits the TLR4-mediated NF-κB signaling pathway.

Quantitative Data on the Inhibitory Activity of this compound

The efficacy of this compound in inhibiting LPS-induced inflammatory responses has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Assay Cell Type Stimulus Endpoint IC50 of this compound (µg/mL) Reference
NF-κB ActivationNF-κB Luciferase-Expressing CellsLPSLuciferase Activity2.4[8]
TNF-α ProductionPeripheral Blood Mononuclear Cells (PBMCs)LPSTNF-α Levels0.7[8]
IL-6 ProductionHuman Endothelial CellsLPSIL-6 Levels0.43[8]
E-selectin ProductionHuman Endothelial CellsLPSE-selectin Levels1.4[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activation of the NF-κB transcription factor.

Objective: To determine the IC50 of this compound for the inhibition of LPS-induced NF-κB activation.

Materials:

  • NF-κB luciferase-expressing stable cell line

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Luciferase assay reagent

  • 96-well microplates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB luciferase-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce NF-κB activation by adding LPS to the wells (final concentration, e.g., 100 ng/mL).

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.[8][11]

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Experimental_Workflow_NF_kappa_B_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed NF-κB Luciferase Cells add_this compound 2. Add this compound (various conc.) seed_cells->add_this compound add_LPS 3. Add LPS (Stimulation) add_this compound->add_LPS incubate 4. Incubate (6 hours) add_LPS->incubate lyse_cells 5. Lyse Cells incubate->lyse_cells measure_luciferase 6. Measure Luciferase Activity lyse_cells->measure_luciferase calculate_IC50 7. Calculate IC50 measure_luciferase->calculate_IC50

References

M62812: A Potent Inhibitor of Inflammatory Cytokine Production via TLR4 Signal Transduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M62812 is a novel benzisothiazole derivative that demonstrates significant anti-inflammatory properties through the targeted inhibition of Toll-like receptor 4 (TLR4) signal transduction. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on the production of key inflammatory cytokines. Comprehensive quantitative data from in vitro and in vivo studies are presented, alongside detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating novel anti-inflammatory therapeutics.

Introduction

The inflammatory response is a critical component of the innate immune system, providing a first line of defense against pathogens and tissue injury. However, dysregulated or excessive inflammation is a hallmark of numerous acute and chronic diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. A key initiating pathway in many inflammatory conditions is the activation of Toll-like receptor 4 (TLR4) by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] TLR4 activation triggers a complex intracellular signaling cascade, culminating in the production and release of potent pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

This compound has emerged as a promising small molecule inhibitor of this pathway, demonstrating the ability to suppress the production of these critical inflammatory mediators.[1][3] This guide will delineate the current understanding of this compound's effects on inflammatory cytokine production, providing the detailed data and methodologies necessary for its evaluation and further investigation.

Mechanism of Action: Inhibition of TLR4 Signaling

This compound functions as a potent antagonist of the TLR4 signaling pathway.[2][3] Upon binding of LPS to the TLR4-MD2 complex, a signaling cascade is initiated that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. Both pathways converge on the activation of downstream kinases, such as the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs), including p38. This leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB), which translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[4][5] this compound exerts its anti-inflammatory effects by inhibiting this TLR4 signal transduction, thereby preventing the activation of NF-κB and the subsequent transcription of these key cytokine genes.[2][6] While p38 MAPK is a key downstream mediator of TLR4 signaling, current evidence does not suggest a direct inhibitory effect of this compound on p38 MAPK itself.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits This compound This compound This compound->TLR4_MD2 Inhibits IRAK1 IRAK1 MyD88->IRAK1 Activates TAK1 TAK1 IRAK1->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates p38_MAPK p38 MAPK TAK1->p38_MAPK Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates Cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) NFkappaB_nucleus->Cytokine_genes Induces Transcription

Figure 1: this compound Inhibition of the TLR4 Signaling Pathway.

Quantitative Data on Cytokine Inhibition

The inhibitory effects of this compound on the production of key inflammatory cytokines have been quantified in a series of in vitro and in vivo studies. The following tables summarize the available data, providing a clear comparison of this compound's potency across different cell types and experimental conditions.

In Vitro Inhibition of Cytokine Production
Cell TypeStimulantCytokineIC50 (µg/mL)Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)LPSTNF-α0.7[2]
Human Endothelial CellsLPSIL-60.43[2]
NF-κB Luciferase-Expressing CellsLPSNF-κB Activation2.4[2]
In Vivo Reduction of Inflammatory Parameters
Animal ModelTreatmentMeasured ParametersOutcomeReference
D-galactosamine-sensitized endotoxin shock mouse modelThis compound (10-20 mg/kg, i.v., single dose)TNF-α, IL-6, soluble E-selectin, thrombin/antithrombin complexesPrevention of elevation in inflammatory and coagulation parameters.[2]
Murine cecal ligation and puncture modelThis compound (20 mg/kg, i.v., once a day for three days)LethalityPrevention of lethality.[2]

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytokine Production Assay

This protocol describes a general method for assessing the in vitro efficacy of this compound in inhibiting LPS-induced cytokine production in immune cells.

Experimental_Workflow cluster_workflow In Vitro Cytokine Inhibition Workflow start Isolate Human PBMCs culture Culture PBMCs in 96-well plates start->culture pretreat Pre-treat with this compound (various concentrations) culture->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate Incubate for 6 hours at 37°C, 5% CO2 stimulate->incubate collect Collect Supernatants incubate->collect measure Measure Cytokine Levels (e.g., ELISA for TNF-α) collect->measure analyze Analyze Data and Calculate IC50 measure->analyze

References

M62812: A Technical Overview of a Novel TLR4 Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

M62812 is a novel benzisothiazole derivative identified as a potent and selective inhibitor of Toll-like receptor 4 (TLR4) signaling. Preclinical studies have demonstrated its significant anti-inflammatory and anti-coagulant properties, positioning it as a potential therapeutic agent for sepsis and other inflammatory conditions. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data and experimental methodologies.

Discovery and Development

This compound was discovered by Mochida Pharmaceutical Co., Ltd. through a screening process that utilized a reporter gene assay system to identify inhibitors of TLR4 signal transduction.[1] While specific details of the high-throughput screening campaign are not publicly available, this approach is a standard method in drug discovery for identifying compounds that modulate a specific signaling pathway.

The development status of this compound following the initial preclinical studies published in 2007 is not publicly documented. A review of Mochida Pharmaceutical's recent development pipelines and annual reports does not indicate that this compound has progressed to clinical trials. This suggests that the development of this compound may have been discontinued for undisclosed reasons.

Mechanism of Action: Inhibition of TLR4 Signaling

This compound exerts its therapeutic effects by inhibiting the TLR4 signaling pathway. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] Activation of TLR4 by LPS triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of coagulation pathways, which are central to the pathophysiology of sepsis.

The TLR4 signaling pathway is broadly divided into two downstream branches: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway is crucial for the early-phase activation of NF-κB and the subsequent production of inflammatory cytokines such as TNF-α and IL-6. The TRIF-dependent pathway is primarily involved in the induction of type I interferons. This compound has been shown to inhibit the activation of NF-κB, a key transcription factor in the MyD88-dependent pathway.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines induces transcription of This compound This compound This compound->MyD88 Inhibits

Caption: TLR4 Signaling Pathway and the inhibitory action of this compound.

Preclinical Efficacy

The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models.

In Vitro Activity

This compound has demonstrated potent inhibitory effects on LPS-induced inflammatory responses in various human cell types.

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell TypeLPS-Induced ResponseIC₅₀ (µg/mL)
NF-κB ActivationNF-κB luciferase-expressing cellsNF-κB activation2.4
TNF-α ProductionPeripheral blood mononuclear cellsTNF-α production0.7
IL-6 ProductionHuman endothelial cellsIL-6 production0.43
E-selectin ProductionHuman endothelial cellsE-selectin production1.4

Data compiled from publicly available research abstracts.

In Vivo Activity

The efficacy of this compound in animal models of sepsis has been demonstrated in studies using mice.

Table 2: In Vivo Efficacy of this compound in Mouse Models of Sepsis

Animal ModelDosing RegimenKey Findings
D-galactosamine-sensitized endotoxin shock10-20 mg/kg, single intravenous doseProtected mice from lethality and reduced inflammatory and coagulation parameters.
Cecal ligation and puncture (CLP)20 mg/kg, intravenous, once daily for 3 daysPrevented lethality in mice.

Data compiled from publicly available research abstracts.[2]

Experimental Protocols

Detailed experimental protocols for the key experiments are based on the methods described in the primary literature.

NF-κB Luciferase Reporter Gene Assay

This assay is designed to measure the activation of the NF-κB transcription factor in response to a stimulus.

NF_kB_Assay_Workflow Start Start Cell_Culture Culture NF-κB luciferase-expressing cells Start->Cell_Culture Pre_incubation Pre-incubate cells with this compound Cell_Culture->Pre_incubation LPS_Stimulation Stimulate with LPS Pre_incubation->LPS_Stimulation Incubation Incubate for 6 hours LPS_Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity Lysis->Luciferase_Assay Data_Analysis Analyze data and determine IC₅₀ Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.

Methodology:

  • Cell Culture: NF-κB luciferase-expressing cells are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate TLR4 signaling.

  • Incubation: The plates are incubated for 6 hours to allow for NF-κB activation and luciferase expression.

  • Cell Lysis: A lysis buffer is added to the wells to release the cellular contents, including the expressed luciferase.

  • Luciferase Assay: A luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to control wells, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

Cytokine Production Assay (TNF-α and IL-6)

This assay quantifies the production of pro-inflammatory cytokines from immune cells.

Methodology:

  • Cell Isolation and Culture: Human peripheral blood mononuclear cells (PBMCs) or human endothelial cells are isolated and cultured.

  • Compound Treatment: Cells are treated with different concentrations of this compound.

  • LPS Stimulation: LPS is added to the cell cultures to induce cytokine production.

  • Incubation: The cells are incubated for a defined period (e.g., 6 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α or IL-6 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The cytokine concentrations are used to determine the IC₅₀ of this compound.

In Vivo Sepsis Models

D-galactosamine-sensitized endotoxin shock model:

  • Animal Model: Mice are sensitized with D-galactosamine to increase their susceptibility to LPS.

  • Compound Administration: this compound is administered intravenously at specified doses.

  • LPS Challenge: A lethal dose of LPS is injected intraperitoneally.

  • Monitoring: Survival is monitored over a set period. Blood samples may be collected to measure inflammatory markers and coagulation parameters.

Cecal ligation and puncture (CLP) model:

  • Surgical Procedure: A laparotomy is performed on anesthetized mice. The cecum is ligated and punctured with a needle to induce polymicrobial peritonitis.

  • Compound Administration: this compound is administered intravenously according to the dosing schedule.

  • Monitoring: Animal survival is monitored over several days.

Conclusion

This compound is a promising preclinical candidate that has demonstrated potent inhibition of TLR4 signaling, leading to significant anti-inflammatory and protective effects in models of sepsis. The available data highlight its potential as a therapeutic agent for sepsis and related inflammatory disorders. However, the lack of publicly available information on its development since 2007 suggests that its progression to clinical trials may have been halted. Further investigation into the discovery, synthesis, and full preclinical data package would be necessary to fully evaluate the therapeutic potential of this compound.

References

M62812: A Potent Inhibitor of the Innate Immune Response via Toll-like Receptor 4 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The innate immune system serves as the body's first line of defense against invading pathogens. A key component of this system is the Toll-like receptor 4 (TLR4), which recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. While essential for host defense, dysregulated TLR4 signaling can lead to an overwhelming inflammatory response, contributing to the pathophysiology of sepsis and other inflammatory diseases. M62812 is a novel small molecule inhibitor of TLR4 signal transduction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the innate immune response, and detailed methodologies for key experimental assessments. In vitro, this compound has been shown to suppress the production of pro-inflammatory cytokines and adhesion molecules in response to LPS stimulation. In vivo, this compound demonstrates protective effects in murine models of septic shock. This document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the TLR4 signaling pathway.

Introduction to the Innate Immune Response and TLR4 Signaling

The innate immune system provides an immediate, non-specific defense against a wide range of pathogens.[1] Central to this response are pattern recognition receptors (PRRs), which recognize conserved molecular structures known as pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a critical class of PRRs that play a fundamental role in initiating inflammatory responses upon detection of microbial components.

TLR4, in complex with its co-receptor MD-2, is the primary sensor for LPS. Upon binding of LPS, TLR4 undergoes dimerization, initiating a complex intracellular signaling cascade. This cascade proceeds through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates the transcription factor nuclear factor-kappa B (NF-κB), leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The TRIF-dependent pathway, which is activated following internalization of the TLR4 complex, leads to the production of type I interferons and further contributes to the inflammatory response.

In conditions such as sepsis, the systemic and overwhelming activation of TLR4 by bacterial LPS can lead to a "cytokine storm," characterized by excessive production of inflammatory mediators. This can result in widespread tissue damage, organ failure, and death.[2][3] Therefore, molecules that can modulate TLR4 signaling are of significant therapeutic interest.

This compound: A Novel TLR4 Signaling Inhibitor

This compound is a benzisothiazole derivative that has been identified as a potent inhibitor of TLR4 signal transduction.[3] It has been shown to effectively suppress the inflammatory and coagulatory responses induced by LPS, both in vitro and in vivo.

Mechanism of Action

This compound exerts its effects by inhibiting the TLR4 signaling pathway. While the precise molecular target within the pathway has not been fully elucidated in the available literature, its functional outcome is the suppression of downstream events following TLR4 activation by LPS. This includes the inhibition of NF-κB activation and the subsequent reduction in the expression of inflammatory genes.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription This compound This compound This compound->MyD88 inhibits

Figure 1: Simplified TLR4 Signaling Pathway and the inhibitory action of this compound.

In Vitro Efficacy of this compound

The inhibitory effects of this compound on the innate immune response have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of NF-κB Activation by this compound

Cell TypeStimulusAssayEndpointIC50 (µg/mL)Reference
NF-κB Luciferase-Expressing CellsLPSLuciferase Reporter AssayNF-κB Activation2.4[2]

Table 2: Inhibition of Pro-inflammatory Cytokine and Adhesion Molecule Production by this compound

Cell TypeStimulusAnalyteIC50 (µg/mL)Reference
Human Peripheral Blood Mononuclear CellsLPSTNF-α Production0.7[2]
Human Endothelial CellsLPSIL-6 Production0.43[2]
Human Endothelial CellsLPSE-selectin Production1.4[2]

In Vivo Efficacy of this compound

This compound has demonstrated significant protective effects in preclinical models of sepsis and endotoxic shock.

Table 3: In Vivo Effects of this compound in Murine Sepsis Models

ModelAnimalDosage and AdministrationKey OutcomesReference
D-galactosamine-sensitized endotoxin shockMouse10-20 mg/kg, single intravenous doseProtected mice from lethality and reduced inflammatory and coagulatory parameters.[3]
Cecal Ligation and Puncture (CLP)Mouse20 mg/kg, intravenous, once daily for 3 daysPrevented lethality.[3]

Experimental Protocols

Disclaimer: The following protocols are based on standard methodologies and information available in published abstracts. For precise experimental details, it is recommended to consult the full-text primary literature.

In Vitro Inhibition of TNF-α Production in Human PBMCs

This protocol describes a general method for assessing the effect of this compound on LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs).

  • Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • Treatment: Seed PBMCs in 96-well plates. Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour.

  • Stimulation: Add LPS to a final concentration of 10-100 ng/mL to stimulate TNF-α production.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Quantification of TNF-α: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

PBMC_Workflow cluster_workflow Experimental Workflow: In Vitro Inhibition of TNF-α A Isolate PBMCs B Culture and Seed PBMCs A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate (4-6 hours) D->E F Collect Supernatant E->F G Measure TNF-α (ELISA) F->G

Figure 2: Workflow for assessing this compound's inhibition of TNF-α production.
In Vivo D-galactosamine-sensitized Endotoxin Shock Model

This protocol outlines a general procedure for inducing endotoxic shock in mice and assessing the protective effects of this compound.

  • Animals: Use male BALB/c mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Treatment: Administer this compound (10-20 mg/kg) or vehicle control intravenously.

  • Induction of Shock: Shortly after treatment, intraperitoneally inject a lethal dose of LPS (e.g., 10-20 µg/kg) and D-galactosamine (e.g., 400-800 mg/kg). D-galactosamine sensitizes the mice to the lethal effects of LPS.

  • Monitoring: Monitor the survival of the animals for at least 72 hours.

  • Sample Collection (for mechanistic studies): At specific time points post-LPS injection, blood samples can be collected to measure serum levels of inflammatory cytokines (TNF-α, IL-6) and markers of coagulation.

Conclusion

This compound is a promising preclinical candidate for the treatment of sepsis and other inflammatory conditions driven by excessive TLR4 activation. Its ability to inhibit the production of key inflammatory mediators and protect against lethality in animal models of sepsis highlights the therapeutic potential of targeting the TLR4 signaling pathway. Further investigation into the precise molecular mechanism of action and clinical evaluation of this compound and similar compounds is warranted. This technical guide provides a foundational understanding of this compound's impact on the innate immune response and serves as a practical resource for researchers in the field.

References

M62812: A Technical Guide to its Mechanism and Activity as a Toll-Like Receptor 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M62812 is a novel benzisothiazole derivative that has been identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, biological activity, and the experimental protocols used for its characterization. While a detailed structure-activity relationship (SAR) analysis is currently limited by the lack of publicly available data on this compound analogs, this guide consolidates the existing quantitative data and methodologies to support further research and development in the field of TLR4 modulation for the treatment of inflammatory diseases such as sepsis.

Introduction to this compound and its Target: TLR4

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[3][5] Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of coagulation pathways.[2][3][6] While essential for host defense, excessive TLR4 signaling can lead to overwhelming inflammation and contribute to the pathophysiology of severe inflammatory conditions like sepsis.[2][3][5][6]

This compound has emerged as a promising small molecule inhibitor of TLR4 signaling.[1][2][3][4] By targeting this pathway, this compound has been shown to suppress endothelial and leukocyte activation, reduce inflammatory and coagulation responses, and prevent lethal septic shock in preclinical models.[1][3][4]

Biological Activity of this compound

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound
AssayCell TypeStimulantParameter MeasuredIC50 (µg/mL)Reference
NF-κB ActivationNF-κB luciferase-expressing cellsLPSLuciferase Activity2.4[1][4]
TNF-α ProductionPeripheral blood mononuclear cellsLPSTNF-α levels0.7[1][4]
IL-6 ProductionHuman endothelial cellsLPSIL-6 levels0.43[1][4]
E-selectin ProductionHuman endothelial cellsLPSE-selectin levels1.4[1][4]
Table 2: In Vivo Efficacy of this compound
Animal ModelTreatment RegimenOutcomeReference
D-galactosamine-sensitized endotoxin shock mouse model10-20 mg/kg, single intravenous administrationProtected mice from lethality and reduced inflammatory and coagulatory parameters.[2][3]
Murine cecal ligation and puncture model20 mg/kg, intravenous administration, once a day for three daysPrevented mice from lethality.[4]

Structure-Activity Relationship (SAR) of this compound

A comprehensive analysis of the structure-activity relationship of this compound is currently hampered by the limited availability of public data on its analogs and derivatives. This compound is characterized as a benzisothiazole derivative, but to date, studies detailing the synthesis and comparative biological evaluation of a series of related compounds have not been published in the public domain.[2][3] Such studies are crucial for identifying the key structural motifs responsible for its TLR4 inhibitory activity and for optimizing its pharmacological properties.

Future research efforts aimed at synthesizing and testing analogs of this compound will be invaluable in elucidating its SAR. Key areas of investigation would likely include modifications to the benzisothiazole core, as well as the exploration of various substituents to probe their effects on potency, selectivity, and pharmacokinetic parameters.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

TLR4 Signaling Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the ability of a compound to inhibit TLR4 signaling, often using a reporter gene assay.

Objective: To determine the in vitro potency of a test compound in inhibiting LPS-induced TLR4 signaling.

Materials:

  • HEK293 cells stably expressing TLR4, MD-2, and CD14, and containing an NF-κB-driven luciferase reporter gene.

  • Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O111:B4).

  • Test compound (e.g., this compound).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HEK293-TLR4 reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 1 hour) prior to LPS stimulation.

  • LPS Stimulation: Add LPS to the wells at a concentration known to induce a robust NF-κB response.

  • Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of inhibition of luciferase activity for each concentration of the test compound relative to the LPS-only control. Determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This assay specifically measures the activation of the NF-κB transcription factor, a key downstream effector of TLR4 signaling.

Objective: To quantify the inhibition of LPS-induced NF-κB activation by a test compound.

Materials:

  • Cells transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

  • LPS.

  • Test compound.

  • Passive lysis buffer.

  • Luciferase assay substrate.

  • 96-well opaque plates.

  • Luminometer.

Procedure:

  • Cell Culture and Treatment: Culture the reporter cells and treat with the test compound and LPS as described in the general TLR4 inhibition assay protocol.

  • Cell Lysis: After the incubation period, remove the cell culture medium and add passive lysis buffer to each well. Incubate for a short period to ensure complete cell lysis.

  • Luminometry: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase readings (e.g., to a co-transfected control like Renilla luciferase) and calculate the IC50 of the test compound.

TNF-α Production in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the production of a key pro-inflammatory cytokine, TNF-α, from primary human immune cells.

Objective: To determine the effect of a test compound on LPS-induced TNF-α secretion from PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood.

  • RPMI 1640 medium with 10% FBS.

  • LPS.

  • Test compound.

  • Human TNF-α ELISA kit.

  • 96-well cell culture plates.

  • ELISA plate reader.

Procedure:

  • PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Seed the cells in a 96-well plate.

  • Compound and LPS Treatment: Treat the cells with serial dilutions of the test compound for a pre-incubation period, followed by stimulation with LPS.

  • Incubation: Incubate the cells for a sufficient time to allow for TNF-α production and secretion (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.

  • TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound and determine the IC50 value.

Visualizations

TLR4 Signaling Pathway

TLR4_Signaling_Pathway cluster_nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activates Transcription This compound This compound This compound->TLR4_MD2 Inhibits Signaling

Caption: Simplified TLR4 signaling pathway leading to NF-κB activation and this compound's point of inhibition.

Experimental Workflow for In Vitro Characterization of this compound

Experimental_Workflow Start Start: this compound Synthesis and Purification Primary_Screen Primary Screen: TLR4 Reporter Assay Start->Primary_Screen Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Secondary_Assay Secondary Assay: Cytokine Production (e.g., TNF-α ELISA) Dose_Response->Secondary_Assay Active Compounds Cytokine_IC50 IC50 Determination for Cytokine Inhibition Secondary_Assay->Cytokine_IC50 Selectivity_Assay Selectivity Assays (Other TLRs, etc.) Cytokine_IC50->Selectivity_Assay In_Vivo_Testing In Vivo Efficacy Studies (e.g., Sepsis Models) Selectivity_Assay->In_Vivo_Testing End End: Lead Candidate Characterization In_Vivo_Testing->End

Caption: General experimental workflow for the in vitro and in vivo characterization of this compound.

Conclusion

This compound is a potent inhibitor of TLR4 signaling with demonstrated efficacy in preclinical models of sepsis. This guide has summarized the available quantitative data on its biological activity and provided detailed protocols for its experimental evaluation. While a comprehensive structure-activity relationship for the benzisothiazole class of TLR4 inhibitors remains to be elucidated, the information presented here provides a solid foundation for researchers in the field. Further investigation into the SAR of this compound and related compounds will be critical for the development of next-generation TLR4 modulators with improved therapeutic potential.

References

Preliminary Preclinical Studies of M62812: A TLR4 Signaling Inhibitor in Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for M62812, a novel benzisothiazole derivative that acts as a Toll-like Receptor 4 (TLR4) signal transduction inhibitor. Sepsis, a life-threatening condition, arises from a dysregulated host response to infection, where microbial components activate TLRs, leading to widespread inflammation and coagulation cascades.[1][2] TLR4 signaling, in particular, is a critical pathway in the lipopolysaccharide (LPS)-induced activation of various cells and represents a promising target for therapeutic intervention in sepsis.[1][2][3] this compound has demonstrated significant potential in mitigating these inflammatory responses in several preclinical models.

Core Mechanism of Action: Inhibition of TLR4 Signaling

This compound functions by inhibiting the TLR4 signaling pathway, a key cascade in the innate immune response to bacterial endotoxins like LPS.[1][2] Upon binding of LPS to TLR4, a signaling cascade is initiated, leading to the activation of downstream kinases such as Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Transforming growth factor-β-Activated Kinase 1 (TAK1). This ultimately results in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a wide range of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of IRAK1 and TAK1, thereby inhibiting the activation of NF-κB and the subsequent production of inflammatory mediators.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 IRAK1 IRAK1 TLR4->IRAK1 Activation This compound This compound This compound->IRAK1 Inhibition TAK1 TAK1 This compound->TAK1 Inhibition IRAK1->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: this compound inhibits the TLR4 signaling pathway.

In Vitro Efficacy of this compound

This compound has demonstrated potent inhibitory effects on the production of key inflammatory mediators in various human cell-based assays.

AssayCell TypeStimulantMeasured EndpointIC50 (µg/mL)Reference
NF-κB ActivationNF-κB Luciferase-Expressing CellsLPSLuciferase Activity2.4[2]
TNF-α ProductionPeripheral Blood Mononuclear CellsLPSTNF-α Levels0.7[2]
IL-6 ProductionHuman Endothelial CellsLPSIL-6 Levels0.43[2]
E-selectin ProductionHuman Endothelial CellsLPSE-selectin Levels1.4[2]

In Vivo Efficacy in Murine Sepsis Models

The protective effects of this compound have been evaluated in two distinct and well-established murine models of sepsis.

ModelAnimalTreatmentKey FindingsReference
D-galactosamine-sensitized endotoxin shockMice10-20 mg/kg this compound (single i.v. administration)Protected mice from lethality and reduced inflammatory and coagulatory parameters.[1]
Cecal Ligation and Puncture (CLP)Mice20 mg/kg this compound (i.v., once a day for three days)Prevented mice from lethality.[1][2]

Experimental Protocols

In Vitro Assays

1. NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB transcription factor in response to a stimulus.

NFkB_Luciferase_Assay cluster_workflow NF-κB Luciferase Assay Workflow Start Seed NF-κB luciferase- expressing cells Treat Treat with this compound Start->Treat Stimulate Stimulate with LPS (e.g., 10 µg/mL for 6h) Treat->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure luciferase activity Lyse->Measure Analyze Analyze data and determine IC50 Measure->Analyze

Caption: Workflow for the NF-κB luciferase reporter assay.
  • Cell Line: NF-κB luciferase-expressing cells (e.g., HEK293 stable cell line).

  • Protocol:

    • Cells are seeded in a 96-well plate.

    • Cells are pre-incubated with varying concentrations of this compound.

    • Cells are then stimulated with LPS (e.g., 10 µg/mL) for a defined period (e.g., 6 hours).[2]

    • Following stimulation, cells are lysed.

    • Luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.

    • The IC50 value is calculated from the dose-response curve.

2. LPS-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α.

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

  • Protocol:

    • Isolated PBMCs are plated in a 96-well plate.

    • Cells are pre-treated with different concentrations of this compound.

    • LPS (e.g., 3 µg/mL) is added to the wells to stimulate TNF-α production for a specific duration (e.g., 6 hours).[2]

    • The cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value is determined from the resulting data.

In Vivo Models

1. D-galactosamine-sensitized Endotoxin Shock Model

This model induces a lethal inflammatory response, mimicking certain aspects of septic shock.

Endotoxin_Shock_Model cluster_workflow D-galactosamine-sensitized Endotoxin Shock Model Start Administer this compound (i.v.) (10-20 mg/kg) Challenge Challenge with D-galactosamine and LPS (i.p.) Start->Challenge Monitor Monitor survival Challenge->Monitor Collect Collect blood/tissue samples for analysis Challenge->Collect Analyze Analyze inflammatory and coagulatory parameters Collect->Analyze

Caption: Experimental workflow for the endotoxin shock model.
  • Animals: Mice (e.g., BALB/c).

  • Protocol:

    • Mice are administered a single intravenous (i.v.) dose of this compound (10-20 mg/kg).[1]

    • Shortly after, mice are challenged with an intraperitoneal (i.p.) injection of D-galactosamine and LPS to induce endotoxin shock.

    • Survival of the animals is monitored over a set period.

    • Blood and tissue samples can be collected to measure various inflammatory and coagulation markers (e.g., cytokines, thrombin-antithrombin complex).

2. Cecal Ligation and Puncture (CLP) Model

The CLP model is considered a more clinically relevant model of sepsis as it mimics polymicrobial infection.

  • Animals: Mice.

  • Protocol:

    • Mice undergo a surgical procedure where the cecum is ligated and then punctured with a needle to induce peritonitis and subsequent sepsis.

    • This compound is administered intravenously (e.g., 20 mg/kg, once a day for three days).[2]

    • The primary endpoint is the survival of the animals over a specified time course.

Conclusion

The preliminary preclinical data for this compound strongly suggest its potential as a therapeutic agent for inflammatory conditions such as sepsis. By targeting the TLR4 signaling pathway, this compound effectively reduces the production of pro-inflammatory mediators and demonstrates protective effects in robust in vivo models of sepsis.[1][2] Further investigation is warranted to fully elucidate its clinical utility. This technical guide provides a foundational understanding of the preclinical profile of this compound for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols for M62812: An In Vitro Efficacy and Mechanism of Action Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M62812 is a novel benzisothiazole derivative that functions as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling.[1] TLR4 is a key pattern recognition receptor in the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering inflammatory and coagulation cascades.[1][2] Dysregulation of the TLR4 signaling pathway is implicated in the pathogenesis of sepsis and other inflammatory diseases.[1][2][3] this compound has demonstrated the ability to suppress the upregulation of inflammatory cytokines, adhesion molecules, and procoagulant activity in various human cell types, suggesting its therapeutic potential in conditions driven by excessive TLR4 activation.[1]

These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the efficacy and mechanism of action of this compound. The included methodologies are designed to be reproducible and adaptable for screening and validation of TLR4 signaling inhibitors.

Data Presentation

The following tables summarize the quantitative data on the in vitro inhibitory activity of this compound across different cell types and endpoints.

Table 1: In Vitro Inhibitory Activity of this compound on LPS-Induced Inflammatory Responses

Cell TypeEndpoint InhibitedThis compound Concentration for Complete InhibitionIC50 ValueIncubation Time
NF-κB Luciferase-Expressing CellsNF-κB Activation10 µg/mL2.4 µg/mL6 hours
Peripheral Blood Mononuclear Cells (PBMCs)TNF-α Production3 µg/mL0.7 µg/mL6 hours
Human Endothelial CellsIL-6 Production3 µg/mL0.43 µg/mL6 hours
Human Endothelial CellsE-selectin Production3 µg/mL1.4 µg/mL6 hours

Data compiled from MedchemExpress.com and related publications.[3][4]

Signaling Pathway

The diagram below illustrates the Toll-like Receptor 4 (TLR4) signaling pathway and the proposed point of inhibition by this compound. Upon recognition of Lipopolysaccharide (LPS), TLR4 recruits adaptor proteins MyD88 and TRIF, initiating downstream signaling cascades that lead to the activation of transcription factors NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines and adhesion molecules. This compound is believed to interfere with this signal transduction process.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 recruits TRIF TRIF TLR4_MD2->TRIF recruits This compound This compound This compound->TLR4_MD2 inhibits TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines induces transcription Adhesion_Molecules Adhesion Molecules (E-selectin) NFkB->Adhesion_Molecules induces transcription AP1 AP-1 MAPK->AP1 activates AP1->Proinflammatory_Cytokines induces transcription AP1->Adhesion_Molecules induces transcription

Caption: TLR4 Signaling Pathway and this compound Inhibition.

Experimental Workflow

The following diagram outlines a typical in vitro workflow for screening and characterizing a TLR4 inhibitor like this compound. The process begins with an initial cytotoxicity assessment to determine the appropriate concentration range for subsequent functional assays.

Experimental_Workflow cluster_workflow In Vitro Screening Workflow for TLR4 Inhibitors start Start cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) start->cytotoxicity target_engagement 2. Target Engagement Assay (e.g., CETSA, SPR) cytotoxicity->target_engagement functional_assays 3. Functional Assays target_engagement->functional_assays nfkb NF-κB Reporter Assay functional_assays->nfkb cytokine Cytokine Production (ELISA) - TNF-α - IL-6 functional_assays->cytokine adhesion Adhesion Molecule Expression (Flow Cytometry) - E-selectin functional_assays->adhesion data_analysis 4. Data Analysis and IC50 Determination nfkb->data_analysis cytokine->data_analysis adhesion->data_analysis end End data_analysis->end

References

Application Notes and Protocols for M62812 in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] The pathophysiology of sepsis involves a complex interplay of inflammation and coagulation cascades, often triggered by microbial products like lipopolysaccharide (LPS) engaging with Toll-like receptors (TLRs).[1][2] TLR4, in particular, has been identified as a key receptor in the signaling cascade initiated by LPS, making it an attractive therapeutic target for sepsis.[1][3]

M62812 is a novel benzisothiazole derivative that functions as a Toll-like Receptor 4 (TLR4) signal transduction inhibitor.[1] It has been shown to suppress the upregulation of inflammatory cytokines, adhesion molecules, and procoagulant activity in response to LPS.[1] In preclinical studies, this compound has demonstrated protective effects in murine models of sepsis, including the d-galactosamine-sensitized endotoxin shock model and the cecal ligation and puncture (CLP) model.[1] These findings suggest that this compound may have clinical utility in the treatment of sepsis by modulating both the inflammatory and coagulatory responses.[1]

These application notes provide detailed protocols for the use of this compound in a murine cecal ligation and puncture (CLP) sepsis model, a widely accepted standard for preclinical sepsis research.[4][5][6]

Mechanism of Action: TLR4 Signaling Inhibition

This compound exerts its therapeutic effects by inhibiting the TLR4 signaling pathway. Upon recognition of LPS, TLR4 initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors, such as NF-κB, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules, as well as the activation of the coagulation system.[1] this compound interferes with this signal transduction, thereby mitigating the excessive inflammatory and procoagulant responses characteristic of sepsis.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF This compound This compound This compound->TLR4_MD2 Inhibits Signaling TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces Transcription Coagulation_Activation Coagulation Activation NFkB->Coagulation_Activation Induces Transcription Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces Transcription

Caption: TLR4 Signaling Pathway and this compound Inhibition.

Data Presentation

The following tables summarize representative quantitative data on the efficacy of a therapeutic agent in a murine CLP sepsis model. Researchers should generate their own data for this compound and use these tables as a template for presentation.

Table 1: Effect of this compound on Survival in Murine CLP Sepsis Model

Treatment GroupDose (mg/kg)Number of Animals (n)Survival Rate at 72h (%)
ShamVehicle10100
CLP + VehicleVehicle2020
CLP + this compound202060
Data are representative. Statistical significance should be determined relative to the CLP + Vehicle group.

Table 2: Effect of this compound on Serum Cytokine Levels 24h Post-CLP

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
ShamVehicle50 ± 1580 ± 20
CLP + VehicleVehicle800 ± 1501200 ± 250
CLP + this compound20300 ± 70500 ± 100
*Data are representative (mean ± SD). Statistical significance should be determined relative to the CLP + Vehicle group.

Table 3: Effect of this compound on Coagulation Parameters 24h Post-CLP

Treatment GroupDose (mg/kg)Prothrombin Time (PT) (sec)Thrombin-Antithrombin (TAT) complexes (ng/mL)
ShamVehicle12.5 ± 0.85 ± 1.5
CLP + VehicleVehicle25.0 ± 3.550 ± 12
CLP + this compound2015.0 ± 2.020 ± 5
*Data are representative (mean ± SD). Statistical significance should be determined relative to the CLP + Vehicle group.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Insulin syringes with 28-30 gauge needles

Procedure:

  • Formulation:

    • Aseptically weigh the required amount of this compound powder.

    • Reconstitute this compound in sterile saline to the desired stock concentration. Note: this compound may require sonication for complete dissolution in saline.[3] A final concentration of 2 mg/mL is recommended for a 20 mg/kg dose in a 20g mouse (volume of 200 µL).

    • Vortex thoroughly and use an ultrasonic bath if necessary to achieve a clear solution.

    • Prepare fresh on the day of use.

  • Administration:

    • The recommended dose of this compound is 20 mg/kg, administered intravenously (i.v.).[1]

    • Warm the mouse tail using a heat lamp or warm water to dilate the lateral tail vein.

    • Place the mouse in a restraining device.

    • Administer the this compound solution via the lateral tail vein using an insulin syringe.

    • The dosing regimen reported to be effective in the CLP model is a single daily injection for three consecutive days, starting shortly after the CLP procedure.[3]

Protocol 2: Cecal Ligation and Puncture (CLP) Murine Sepsis Model

This protocol describes a standardized procedure for inducing polymicrobial sepsis in mice. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.

CLP_Workflow Anesthesia Anesthesia Surgical_Prep Surgical Preparation Anesthesia->Surgical_Prep Laparotomy Midline Laparotomy Surgical_Prep->Laparotomy Cecum_Exteriorization Cecum Exteriorization Laparotomy->Cecum_Exteriorization Ligation Cecal Ligation Cecum_Exteriorization->Ligation Puncture Cecal Puncture Ligation->Puncture Cecum_Reposition Cecum Reposition Puncture->Cecum_Reposition Closure Abdominal Closure Cecum_Reposition->Closure PostOp_Care Post-Operative Care Closure->PostOp_Care M62812_Admin This compound Administration PostOp_Care->M62812_Admin

Caption: Experimental Workflow for the CLP Murine Sepsis Model.

Materials:

  • Male BALB/c or C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holder)

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol and povidone-iodine for disinfection

  • Sterile saline, pre-warmed to 37°C

  • Analgesic (e.g., buprenorphine)

  • Warming pad

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal reflex.

    • Shave the abdomen and disinfect the surgical area with alternating scrubs of 70% ethanol and povidone-iodine.

    • Place the mouse on a sterile field over a warming pad to maintain body temperature.

  • Surgical Procedure:

    • Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

    • Gently exteriorize the cecum, taking care to avoid damage to the mesenteric vessels.

    • Ligate the cecum with a 3-0 silk suture at a level approximately 5-10 mm from the distal end. Ensure the ligation does not obstruct the ileocecal valve.

    • Puncture the ligated cecal stump once or twice with a 21-gauge needle. A small amount of fecal material should be expressed to ensure patency.

    • Carefully return the cecum to the abdominal cavity.

    • Close the peritoneum and skin in two separate layers using appropriate suture or wound clips.

  • Post-Operative Care:

    • Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

    • Administer a long-acting analgesic (e.g., buprenorphine) subcutaneously.

    • Allow the mouse to recover on a warming pad until fully ambulatory.

    • House mice individually or in small groups and monitor closely for signs of distress. Provide easy access to food and water.

  • Sham Control:

    • Sham-operated control animals should undergo the same procedure, including anesthesia and laparotomy, but without ligation and puncture of the cecum.

Protocol 3: Assessment of Outcomes

1. Survival Monitoring:

  • Monitor mice at least twice daily for a minimum of 7 days post-CLP.

  • Record survival data and calculate survival curves using the Kaplan-Meier method.

2. Cytokine Analysis:

  • At predetermined time points (e.g., 6, 24, 48 hours post-CLP), collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Measure the concentrations of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using commercially available ELISA kits or multiplex bead-based assays (e.g., Luminex) according to the manufacturer's instructions.

3. Coagulation Parameter Assessment:

  • Collect blood into citrate-containing tubes (1 part 3.2% sodium citrate to 9 parts blood).

  • Prepare platelet-poor plasma by centrifuging the blood at 2500 x g for 20 minutes at 4°C.

  • Measure coagulation parameters such as Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) using a coagulometer and commercially available reagents.

  • Levels of specific coagulation markers like Thrombin-Antithrombin (TAT) complexes and D-dimer can be quantified using ELISA kits.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of sepsis through its targeted inhibition of the TLR4 signaling pathway. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in the clinically relevant CLP murine sepsis model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound and similar compounds in the field of sepsis research and drug development.

References

Application Notes and Protocols for M62812 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of M62812, a Toll-like receptor 4 (TLR4) signaling inhibitor, in preclinical animal studies. The information is based on published research and is intended to guide researchers in designing and executing their own experiments.

Introduction

This compound is a benzisothiazole derivative that acts as a potent inhibitor of TLR4 signal transduction.[1] Sepsis, a life-threatening condition, is often triggered by the activation of TLRs by microbial components, leading to widespread inflammation and coagulation cascades.[1][2] TLR4 signaling is a key pathway in lipopolysaccharide (LPS)-induced cellular activation, making it an attractive therapeutic target for sepsis.[1][2][3] this compound has been shown to suppress the upregulation of inflammatory cytokines, adhesion molecules, and procoagulant activity in response to LPS in both human vascular endothelial cells and peripheral mononuclear cells.[1][2]

Mechanism of Action

This compound inhibits the TLR4 signaling pathway, which is activated by LPS. This inhibition prevents the downstream activation of transcription factors like NF-κB, which are crucial for the expression of pro-inflammatory genes.[3][4] By blocking this pathway, this compound effectively reduces the inflammatory and coagulatory responses associated with sepsis.[1][3][4]

LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates This compound This compound This compound->TLR4 Inhibits Inflammation Inflammation & Coagulation NFkB->Inflammation Leads to

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the in vivo and in vitro dosage and administration data for this compound from animal studies.

Table 1: In Vivo Dosage and Administration of this compound in Murine Models
Animal ModelMouse StrainAdministration RouteDosageDosing RegimenOutcomeReference
D-galactosamine-sensitized endotoxin shockBALB/c miceIntravenous (IV)10-20 mg/kgSingle administrationProtected mice from lethality and reduced inflammatory and coagulatory parameters.[1][3]
Cecal Ligation and Puncture (CLP)Not SpecifiedIntravenous (IV)20 mg/kgOnce a day for three daysPrevented mice from lethality.[1][3]
Table 2: In Vitro Efficacy of this compound
Cell TypeAssayConcentrationIncubation TimeIC₅₀OutcomeReference
NF-κB luciferase-expressing cellsLPS-induced NF-κB activation10 µg/mL6 hours2.4 µg/mLCompletely inhibited NF-κB activation.[3][4]
Peripheral blood mononuclear cellsLPS-induced TNF-α production3 µg/mL6 hours0.7 µg/mLCompletely inhibited TNF-α production.[3][4]
Human endothelial cellsLPS-induced IL-6 production3 µg/mL6 hours0.43 µg/mLCompletely inhibited IL-6 production.[4]
Human endothelial cellsLPS-induced E-selectin expression3 µg/mL6 hours1.4 µg/mLCompletely inhibited E-selectin expression.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in animal models of sepsis.

Protocol 1: D-galactosamine-sensitized Endotoxin Shock Model

This model is used to induce a lethal septic shock-like state in mice, making them hypersensitive to the effects of endotoxin (LPS).

Materials:

  • Male BALB/c mice

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • D-galactosamine

  • Sterile, pyrogen-free saline

  • Syringes and needles for intravenous injection

Workflow:

cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring & Analysis A Prepare this compound solution in vehicle C Administer this compound (10-20 mg/kg) or vehicle intravenously A->C B Prepare LPS and D-galactosamine solution D Immediately after, administer LPS and D-galactosamine intravenously B->D E Monitor survival rates D->E F Collect blood samples to measure inflammatory and coagulation markers D->F

Figure 2: Experimental workflow for the endotoxin shock model.

Procedure:

  • Animal Acclimatization: Acclimate male BALB/c mice to the laboratory environment for at least one week before the experiment.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentrations (10 and 20 mg/kg).

  • LPS/D-galactosamine Preparation: Prepare a solution of LPS and D-galactosamine in sterile saline.

  • Administration:

    • Administer a single intravenous injection of this compound (10 or 20 mg/kg) or the vehicle control to the mice.

    • Immediately following the this compound or vehicle administration, inject the LPS/D-galactosamine solution intravenously.

  • Monitoring: Monitor the survival of the mice over a specified period (e.g., 72 hours).

  • Sample Collection and Analysis: At predetermined time points, blood samples can be collected to measure plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) and coagulation parameters.

Protocol 2: Cecal Ligation and Puncture (CLP) Model

The CLP model is a more clinically relevant model of sepsis as it mimics the polymicrobial infection that often leads to sepsis in humans.

Materials:

  • Male mice (strain as appropriate for the study)

  • This compound

  • Anesthetic agent (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, suture)

  • Sterile, pyrogen-free saline

  • Syringes and needles for intravenous injection

Workflow:

cluster_0 Surgical Procedure cluster_1 Treatment & Monitoring A Anesthetize mouse B Perform midline laparotomy to expose the cecum A->B C Ligate the cecum below the ileocecal valve B->C D Puncture the cecum with a needle C->D E Return cecum to the abdomen and close the incision D->E F Administer this compound (20 mg/kg) or vehicle intravenously once daily for 3 days E->F G Monitor survival rates F->G

Figure 3: Experimental workflow for the cecal ligation and puncture model.

Procedure:

  • Animal Acclimatization: As in Protocol 1.

  • Surgical Procedure:

    • Anesthetize the mouse using an appropriate anesthetic.

    • Make a midline incision in the abdomen to expose the cecum.

    • Ligate the cecum just below the ileocecal valve to prevent intestinal obstruction.

    • Puncture the ligated cecum with a needle of a specific gauge (the size of the needle will determine the severity of the sepsis). A small amount of fecal matter may be expressed to ensure patency.

    • Return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin).

  • Fluid Resuscitation: Administer subcutaneous sterile saline for fluid resuscitation immediately after surgery.

  • Drug Administration:

    • Administer this compound (20 mg/kg) or the vehicle control intravenously once a day for three consecutive days, starting shortly after the CLP procedure.

  • Monitoring: Monitor the survival of the mice for an extended period (e.g., 7-10 days).

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for Testing M62812 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M62812 is a potent and specific small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3] TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and adhesion molecules.[4] By inhibiting this pathway, this compound has demonstrated potential in preclinical models for the treatment of sepsis and other inflammatory conditions.[1][2][3] These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound in inhibiting key downstream events of TLR4 activation.

Mechanism of Action: Inhibition of TLR4 Signaling

Upon binding of LPS, TLR4, in conjunction with its co-receptor MD-2, dimerizes and initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[5] The MyD88-dependent pathway rapidly activates NF-κB and MAP kinases, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[6][7][8] The TRIF-dependent pathway, which is initiated after TLR4 endocytosis, leads to the activation of IRF3 and the production of type I interferons, as well as a later phase of NF-κB activation.[5] this compound exerts its inhibitory effect on this signaling cascade, leading to a reduction in the inflammatory response.[1][2][3]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS MD2 MD-2 LPS->MD2 binds TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TRIF TRIF TLR4->TRIF recruits (endosomal) This compound This compound This compound->TLR4 inhibits signaling IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 activates TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription AdhesionMolecules Adhesion Molecules (E-selectin) NFkB->AdhesionMolecules induces transcription AP1 AP-1 MAPKs->AP1 activates AP1->Cytokines induces transcription Type1IFN Type I Interferons IRF3->Type1IFN induces transcription

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound

The inhibitory activity of this compound on LPS-induced inflammatory responses has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).

AssayCell TypeStimulantIncubation TimeIC₅₀ of this compoundReference
NF-κB ActivationNF-κB luciferase-expressing cellsLPS6 hours2.4 µg/mL[1][3]
TNF-α ProductionPeripheral blood mononuclear cellsLPS6 hours0.7 µg/mL[1][3]
IL-6 ProductionHuman endothelial cellsLPS6 hours0.43 µg/mL[1][3]
E-selectin ExpressionHuman endothelial cellsLPS6 hours1.4 µg/mL[1][3]

Experimental Protocols

The following are detailed protocols for cell-based assays to determine the efficacy of this compound.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay measures the inhibition of LPS-induced NF-κB transcriptional activity.

NFkB_Assay_Workflow start Start plate_cells Plate NF-κB Reporter Cells (e.g., THP-1-Lucia™ NF-κB) start->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight add_inhibitor Add Serial Dilutions of this compound incubate_overnight->add_inhibitor incubate_inhibitor Incubate for 1 hour add_inhibitor->incubate_inhibitor add_lps Stimulate with LPS incubate_inhibitor->add_lps incubate_lps Incubate for 6 hours add_lps->incubate_lps add_luciferase_reagent Add Luciferase Assay Reagent incubate_lps->add_luciferase_reagent incubate_rt Incubate at Room Temperature (15-30 min) add_luciferase_reagent->incubate_rt read_luminescence Read Luminescence incubate_rt->read_luminescence analyze_data Analyze Data (Calculate IC₅₀) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Materials:

  • NF-κB reporter cell line (e.g., THP-1-Lucia™ NF-κB from InvivoGen)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Plating: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Inhibitor Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL. Include an unstimulated control.

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Luciferase Assay:

    • Allow the plate and the luciferase assay reagent to equilibrate to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ of this compound.

Protocol 2: TNF-α and IL-6 ELISA

This protocol describes the measurement of secreted TNF-α and IL-6 from peripheral blood mononuclear cells (PBMCs) or human endothelial cells using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human PBMCs or human endothelial cells (e.g., HUVECs)

  • Cell culture medium

  • This compound

  • LPS

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed PBMCs or endothelial cells in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells.

  • Pre-incubation: Incubate for 1 hour at 37°C.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL.

  • Incubation: Incubate for 6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.[9][10][11][12]

  • Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in each sample. Plot the concentration against the this compound concentration to calculate the IC₅₀.

Protocol 3: E-selectin Expression by Flow Cytometry

This assay quantifies the surface expression of E-selectin on human endothelial cells in response to LPS stimulation and its inhibition by this compound.

ESelectin_Assay_Workflow start Start seed_cells Seed Endothelial Cells (e.g., HUVECs) start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_inhibitor Add Serial Dilutions of this compound incubate_24h->add_inhibitor incubate_1h Incubate for 1 hour add_inhibitor->incubate_1h add_lps Stimulate with LPS incubate_1h->add_lps incubate_6h Incubate for 6 hours add_lps->incubate_6h harvest_cells Harvest Cells incubate_6h->harvest_cells stain_cells Stain with Anti-E-selectin Antibody harvest_cells->stain_cells wash_cells Wash Cells stain_cells->wash_cells acquire_data Acquire Data on Flow Cytometer wash_cells->acquire_data analyze_data Analyze Data (MFI) and Calculate IC₅₀ acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for E-selectin Expression Assay by Flow Cytometry.

Materials:

  • Human endothelial cells (e.g., HUVECs)

  • Cell culture medium

  • This compound

  • LPS

  • 24-well tissue culture plates

  • Cell dissociation solution (e.g., Trypsin-EDTA)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated anti-human E-selectin antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Plating: Seed endothelial cells in a 24-well plate and grow to confluence.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells.

  • Pre-incubation: Incubate for 1 hour at 37°C.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL.

  • Incubation: Incubate for 6 hours at 37°C.

  • Cell Harvesting:

    • Wash the cells with PBS.

    • Add cell dissociation solution and incubate until cells detach.

    • Neutralize with culture medium and transfer cells to FACS tubes.

    • Centrifuge and resuspend the cell pellet in FACS buffer.

  • Staining:

    • Add the anti-E-selectin antibody or isotype control to the cells.

    • Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the live cell population and determine the median fluorescence intensity (MFI) for E-selectin expression. Plot the MFI against the this compound concentration to calculate the IC₅₀.[13][14][15]

References

Protocol for the Dissolution and Application of M62812 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

M62812 is a potent and selective small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3] Its chemical name is 6-(2-Aminophenoxy)-1,2-benzisothiazol-3-amine dihydrochloride. By targeting the TLR4 pathway, this compound effectively suppresses the inflammatory response triggered by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This makes this compound a valuable tool for researchers studying inflammatory diseases, sepsis, and other conditions where TLR4 activation plays a critical role.[1][2][3] This document provides a detailed protocol for the proper dissolution of this compound for use in in vitro cell culture experiments, along with guidelines for its application in relevant assays.

This compound Properties and Solubility

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name 6-(2-Aminophenoxy)-1,2-benzisothiazol-3-amine dihydrochlorideMedChemExpress
Molecular Weight 330.23 g/mol MedChemExpress
Appearance White to off-white solid---
Solubility DMSO: 50 mg/mL (151.41 mM)[1]
WaterInsoluble (<0.1 mg/mL)

Protocol for Dissolving this compound

This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for cell culture applications. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO). It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. A final DMSO concentration of 0.1% or lower is generally recommended for most cell lines.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium appropriate for your cell line

  • Vortex mixer

  • Calibrated pipettes

Procedure:

3.1. Preparation of a 10 mM Stock Solution in DMSO

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.30 mg of this compound (Molecular Weight = 330.23).

  • Dissolution in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a 10 mM concentration. For 3.30 mg of this compound, add 1 mL of DMSO.

  • Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

3.2. Preparation of Working Solutions

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a multi-step dilution to ensure accuracy and to minimize the final DMSO concentration.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.1%. For example, to achieve a final this compound concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.

Application in Cell Culture: Inhibition of LPS-Induced TLR4 Signaling

This compound has been shown to inhibit LPS-induced activation of TLR4 signaling in various cell types, including human embryonic kidney (HEK) 293 cells, peripheral blood mononuclear cells (PBMCs), and human umbilical vein endothelial cells (HUVECs).[1] A common method to assess TLR4 inhibition is to measure the downstream activation of the NF-κB pathway.

4.1. Experimental Workflow for Assessing this compound Activity

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_readout Readout cell_seeding Seed cells (e.g., HEK293-TLR4/MD2/CD14) in a 96-well plate pretreatment Pre-treat cells with varying concentrations of this compound cell_seeding->pretreatment incubation1 Incubate for 1 hour pretreatment->incubation1 lps_stimulation Stimulate cells with LPS (e.g., 100 ng/mL) incubation1->lps_stimulation incubation2 Incubate for 6-24 hours lps_stimulation->incubation2 assay Measure NF-κB activation (e.g., Luciferase assay, SEAP reporter assay, or cytokine ELISA) incubation2->assay TLR4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_complex TLR4/MD2/CD14 Complex LPS->TLR4_complex MyD88 MyD88 TLR4_complex->MyD88 This compound This compound This compound->TLR4_complex Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylates for degradation NFκB_inactive NF-κB (p50/p65) IκBα->NFκB_inactive Sequesters NFκB_active Active NF-κB NFκB_inactive->NFκB_active Release DNA DNA (κB sites) NFκB_active->DNA Transcription Gene Transcription (Pro-inflammatory cytokines) DNA->Transcription

References

Application Notes and Protocols for M62812 in a Cecal Ligation and Puncture (CLP) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cecal ligation and puncture (CLP) model is a widely used and clinically relevant animal model of polymicrobial sepsis. M62812 is a benzisothiazole derivative that acts as a potent inhibitor of Toll-like receptor 4 (TLR4) signal transduction.[1][2] TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, a major trigger of the septic inflammatory cascade. By inhibiting TLR4 signaling, this compound suppresses the downstream activation of inflammatory pathways, including the production of cytokines and adhesion molecules, and the activation of coagulation cascades.[1][2]

These application notes provide a detailed protocol for utilizing this compound in a murine CLP model of sepsis. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and other TLR4 inhibitors.

Mechanism of Action of this compound

This compound is a Toll-like receptor 4 (TLR4) signaling inhibitor.[2] It effectively suppresses the lipopolysaccharide (LPS)-induced inflammatory response. In vitro studies have demonstrated that this compound inhibits the activation of NF-κB, a key transcription factor for inflammatory genes, with an IC50 of 2.4 μg/mL.[3] Furthermore, it has been shown to completely inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells and human endothelial cells, with IC50 values of 0.7 μg/mL and 0.43 μg/mL, respectively.[2][3] The primary mechanism of this compound involves the inhibition of TLR4 signal transduction, which in turn suppresses endothelial and leukocyte activation and reduces coagulation.[1][2] This targeted action on the initial stages of the inflammatory cascade makes this compound a promising candidate for sepsis research.

TLR4_Signaling_Pathway cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4 TLR4 CD14->TLR4 presents to MD2 MD-2 MD2->TLR4 associates with MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription This compound This compound This compound->TLR4 Inhibits

Figure 1: this compound inhibits the TLR4 signaling pathway.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Procedure

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the human condition. The severity of sepsis can be modulated by altering the length of the ligated cecum and the size of the needle used for puncture.[4][5]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)[5][6]

  • Anesthetic: Ketamine (100 mg/kg) and xylazine (12 mg/kg) mixture, or isoflurane[6][7]

  • Surgical instruments (sterile): scissors, forceps, needle holders

  • Suture material (e.g., 2-0 silk)[8]

  • Needle (e.g., 21-gauge or 27-gauge)[5][6][8]

  • 70% ethanol and povidone-iodine for sterilization

  • Sterile saline, pre-warmed to 37°C

  • Buprenorphine (0.05 mg/kg) for analgesia

  • Heating pad or lamp

Procedure:

  • Anesthetize the mouse using the chosen anesthetic regimen. Confirm the depth of anesthesia by pedal withdrawal reflex.

  • Shave the abdomen and sterilize the surgical area with alternating scrubs of 70% ethanol and povidone-iodine.

  • Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.[7][8]

  • Gently exteriorize the cecum, avoiding damage to the mesenteric vessels.[5][8]

  • Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated determines the severity of sepsis (e.g., ligate 50-60% for mid-grade sepsis).[5] Ensure the ligation does not occlude the bowel.

  • Puncture the ligated cecum once or twice with the chosen needle (e.g., a 21-gauge needle for more severe sepsis, a 27-gauge for less severe).[6][8]

  • Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity.[9][7]

  • Return the cecum to the abdominal cavity.

  • Close the peritoneum and skin with sutures or surgical clips.[7]

  • Resuscitate the animal with a subcutaneous injection of 1 mL of pre-warmed sterile saline.[5]

  • Administer buprenorphine for post-operative analgesia.

  • Place the animal on a heating pad or under a heat lamp until fully recovered from anesthesia.

Sham Control: For sham-operated control animals, perform the same surgical procedure, including exteriorization of the cecum, but without ligation and puncture.[7]

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or as specified by the manufacturer)

Procedure: Based on published data, a dose of 20 mg/kg of this compound administered intravenously has been shown to prevent lethality in a murine CLP model.[1][2] One study protocol involved administering this compound once a day for three days.[10] A common experimental design is to administer the first dose shortly after the CLP procedure.

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • Administer this compound (20 mg/kg) intravenously (e.g., via tail vein injection) at a specified time point relative to the CLP surgery (e.g., immediately after surgery or at a defined post-operative time).

  • For a multi-day dosing regimen, repeat the administration as required (e.g., once daily for three days).[10]

  • The control group should receive an equivalent volume of the vehicle.

CLP_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Anesthesia Anesthetize Mouse Prep Shave and Sterilize Abdomen Anesthesia->Prep Incision Midline Laparotomy Prep->Incision Exteriorize Exteriorize Cecum Incision->Exteriorize Ligate Ligate Cecum Exteriorize->Ligate Puncture Puncture Cecum Ligate->Puncture Return Return Cecum to Abdomen Puncture->Return Close Close Incision Return->Close Resuscitate Fluid Resuscitation (1 mL Saline) Close->Resuscitate Analgesia Administer Analgesia Resuscitate->Analgesia Admin_this compound Administer this compound (20 mg/kg, IV) or Vehicle Analgesia->Admin_this compound Monitor Monitor Survival and Collect Samples Admin_this compound->Monitor

Figure 2: Experimental workflow for the CLP model and this compound administration.

Data Presentation

The following tables summarize representative quantitative data from studies investigating TLR4 inhibition in CLP models. Note that specific data for this compound's effect on inflammatory markers in the CLP model is not publicly available; therefore, data from TLR4 knockout studies are presented as a proxy for the expected effects of TLR4 inhibition.

Table 1: Survival Outcomes

Treatment GroupDoseRouteSurvival RateReference
Vehicle Control-IVVariable (model dependent)-
This compound20 mg/kgIVPrevents lethality[1][2]
TLR4 Knockout--Improved survival[1]

Table 2: Representative Inflammatory Marker Modulation (24 hours post-CLP)

Data are representative of the effects of TLR4 pathway inhibition in CLP models and are derived from studies on TLR4 knockout mice.

MarkerCLP + VehicleCLP + TLR4 Inhibition (Proxy)Fold ChangeReference
IL-1β (cardiac tissue)IncreasedDecreased[1]
IL-6 (cardiac tissue)IncreasedDecreased[1]
TNF-α (cardiac tissue)IncreasedDecreased[1]
Neutrophil InfiltrationIncreasedDecreased[1]

Endpoints and Analysis

Primary Endpoint:

  • Survival: Monitor animals for a defined period (e.g., 7-10 days) and record mortality. Survival curves can be generated and analyzed using the log-rank test.

Secondary Endpoints:

  • Inflammatory Cytokine Levels: Collect blood (via cardiac puncture or other approved methods) or peritoneal lavage fluid at various time points post-CLP. Measure levels of key cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

  • Bacterial Load: Quantify bacterial counts in blood and peritoneal fluid by plating serial dilutions on agar plates.

  • Organ Damage Markers: Measure serum levels of markers for kidney (e.g., BUN, creatinine) and liver (e.g., ALT, AST) injury.

  • Histopathology: Harvest organs (e.g., lung, liver, kidney) for histological examination to assess tissue damage and inflammatory cell infiltration.

Conclusion

This compound is a promising therapeutic candidate for sepsis due to its targeted inhibition of the TLR4 signaling pathway. The protocols and data presented here provide a framework for researchers to investigate the efficacy of this compound and other TLR4 inhibitors in the clinically relevant CLP model of sepsis. Careful experimental design, including appropriate controls and a comprehensive analysis of relevant endpoints, will be crucial for elucidating the full therapeutic potential of this class of compounds.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with M62812

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M62812 is a potent and selective inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2] TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a cascade of inflammatory responses.[1] By inhibiting TLR4 signaling, this compound has been shown to suppress the production of pro-inflammatory cytokines and the expression of adhesion molecules on immune cells and endothelial cells.[1][2] This makes this compound a promising therapeutic candidate for inflammatory conditions such as sepsis.[1][2]

Flow cytometry is an indispensable tool for the detailed analysis of heterogeneous immune cell populations at the single-cell level. It allows for the precise quantification of various immune cell subsets and the assessment of their activation status through the use of fluorescently labeled antibodies targeting specific cell surface and intracellular proteins. These application notes provide detailed protocols for the treatment of human peripheral blood mononuclear cells (PBMCs) with this compound and their subsequent analysis by flow cytometry to evaluate the compound's immunomodulatory effects.

Data Presentation: Summarized Quantitative Data

The following tables summarize expected quantitative data from in vitro flow cytometry analysis of human PBMCs treated with this compound followed by stimulation with LPS. These tables are intended to provide a framework for data presentation and easy comparison of dose-dependent effects of this compound.

Table 1: Effect of this compound on the Expression of Activation Markers on Monocytes (CD14+)

Treatment GroupConcentration (µg/mL)% CD86+ of CD14+ cells (Mean ± SD)% HLA-DR+ of CD14+ cells (Mean ± SD)
Vehicle Control (DMSO)-5.2 ± 1.590.1 ± 4.2
LPS (100 ng/mL)-85.3 ± 5.198.5 ± 1.0
This compound + LPS0.160.1 ± 4.8**95.2 ± 2.1
This compound + LPS1.025.7 ± 3.2 92.3 ± 3.5*
This compound + LPS10.010.3 ± 2.191.5 ± 3.8*
This compound only10.05.5 ± 1.890.8 ± 4.5

*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS treatment alone. Data are representative of expected results.

Table 2: Effect of this compound on Intracellular Cytokine Production in Monocytes (CD14+)

Treatment GroupConcentration (µg/mL)% TNF-α+ of CD14+ cells (Mean ± SD)% IL-6+ of CD14+ cells (Mean ± SD)
Vehicle Control (DMSO)-0.8 ± 0.30.5 ± 0.2
LPS (100 ng/mL)-75.6 ± 6.368.2 ± 5.9
This compound + LPS0.150.2 ± 5.1 45.7 ± 4.8
This compound + LPS1.015.4 ± 2.9 12.1 ± 2.5
This compound + LPS10.03.1 ± 1.1 2.5 ± 0.9
This compound only10.00.9 ± 0.40.6 ± 0.3

*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS treatment alone. Data are representative of expected results.

Table 3: Effect of this compound on Activation of T Lymphocytes (CD3+)

Treatment GroupConcentration (µg/mL)% CD69+ of CD4+ T cells (Mean ± SD)% CD69+ of CD8+ T cells (Mean ± SD)
Vehicle Control (DMSO)-2.1 ± 0.71.9 ± 0.6
LPS (100 ng/mL)-15.8 ± 2.512.4 ± 2.1
This compound + LPS0.110.5 ± 1.98.7 ± 1.5
This compound + LPS1.05.3 ± 1.2 4.8 ± 1.1
This compound + LPS10.03.1 ± 0.9 2.8 ± 0.8
This compound only10.02.3 ± 0.82.0 ± 0.7

*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS treatment alone. Data are representative of expected results.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Dilute whole blood collected in heparinized tubes 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs.

  • Wash the collected PBMCs by adding them to a new 50 mL tube with sterile PBS and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

  • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

In Vitro Treatment of PBMCs with this compound and LPS Stimulation
  • Plate 1 mL of the PBMC suspension (1 x 10^6 cells) into each well of a 24-well plate.

  • Prepare stock solutions of this compound in DMSO. Further dilute in complete RPMI-1640 medium to the desired final concentrations.

  • Add the desired concentrations of this compound to the respective wells. For the vehicle control, add the equivalent volume of DMSO.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.

  • Following the pre-incubation with this compound, add LPS to a final concentration of 100 ng/mL to the designated wells.

  • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) at this step according to the manufacturer's instructions.

  • Incubate the plate for an additional 4-6 hours (for cytokine analysis) or 18-24 hours (for surface marker analysis) at 37°C in a humidified 5% CO2 incubator.

Antibody Staining for Flow Cytometry
  • Harvest Cells: After incubation, gently resuspend the cells and transfer them to 1.5 mL microcentrifuge tubes or a 96-well V-bottom plate.

  • Wash: Centrifuge the cells at 350 x g for 5 minutes and discard the supernatant. Wash the cells with 1 mL of cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide) and centrifuge again.[3]

  • Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add a viability dye (e.g., Zombie NIR™ or similar amine-reactive dye) according to the manufacturer's protocol to distinguish live from dead cells. Incubate for 15-20 minutes at room temperature, protected from light. Wash the cells with 1 mL of Flow Cytometry Staining Buffer.[3]

  • Surface Marker Staining: Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD19, anti-CD56, anti-CD86, anti-HLA-DR, anti-CD69). Incubate for 30 minutes at 4°C in the dark.[3]

  • Wash: Add 1 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant. Repeat this wash step.[3]

  • Fixation and Permeabilization (for intracellular staining): If only staining for surface markers, proceed to step 8. For intracellular cytokine staining, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™). Incubate for 20 minutes at 4°C.[3]

  • Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Resuspend the cells in 50 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail (e.g., anti-TNF-α, anti-IL-6). Incubate for 30-45 minutes at 4°C in the dark.[3]

  • Final Wash and Acquisition: Wash the cells once with Permeabilization/Wash Buffer (for intracellularly stained cells) or Flow Cytometry Staining Buffer (for surface-stained cells). Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.

Data Acquisition and Analysis
  • Acquire a sufficient number of events (e.g., 100,000-500,000 total events) for robust statistical analysis.

  • Use appropriate single-stain controls for compensation and fluorescence minus one (FMO) controls to set accurate gates.

  • Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™).

  • Gate on singlets, followed by live cells (viability dye negative).

  • Identify major immune cell populations based on their forward and side scatter properties and specific lineage markers (e.g., Monocytes: CD14+; T cells: CD3+; Helper T cells: CD3+CD4+; Cytotoxic T cells: CD3+CD8+).

  • Quantify the percentage of positive cells and the median fluorescence intensity (MFI) for the activation markers and cytokines of interest within each gated population.

Mandatory Visualizations

M62812_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPS LPS TLR4_MD2_CD14 TLR4/MD2/CD14 Complex LPS->TLR4_MD2_CD14 Binds MyD88 MyD88 TLR4_MD2_CD14->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription This compound This compound This compound->TLR4_MD2_CD14 Inhibits Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis PBMC_Isolation PBMC Isolation from Whole Blood Cell_Culture Cell Plating and Culture PBMC_Isolation->Cell_Culture M62812_Treatment This compound Pre-treatment (1h) Cell_Culture->M62812_Treatment LPS_Stimulation LPS Stimulation (4-24h) M62812_Treatment->LPS_Stimulation Harvest_Cells Harvest and Wash Cells LPS_Stimulation->Harvest_Cells Viability_Stain Viability Staining Harvest_Cells->Viability_Stain Surface_Stain Surface Antibody Staining Viability_Stain->Surface_Stain Fix_Perm Fixation & Permeabilization (for intracellular targets) Surface_Stain->Fix_Perm Acquisition Flow Cytometry Acquisition Surface_Stain->Acquisition If no intracellular staining Intracellular_Stain Intracellular Antibody Staining Fix_Perm->Intracellular_Stain Intracellular_Stain->Acquisition Data_Analysis Data Analysis (Gating & Quantification) Acquisition->Data_Analysis

References

Application Notes and Protocols for Measuring Cytokine Levels Following M62812 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M62812 is a potent and selective small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2][3] TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][5] Upon activation by LPS, TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][6][7] Dysregulation of the TLR4 signaling pathway is implicated in the pathogenesis of various inflammatory diseases, including sepsis. This compound has been shown to suppress the up-regulation of inflammatory cytokines and prevent lethal septic shock in murine models, making it a compound of significant interest for therapeutic development.[1][2][3]

These application notes provide detailed protocols for measuring the in vitro and in vivo effects of this compound on cytokine production.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on cytokine production.

Table 1: In Vitro Inhibition of Cytokine Production by this compound

Cell TypeCytokineStimulantThis compound IC₅₀Reference
Peripheral Blood Mononuclear Cells (PBMCs)TNF-αLPS0.7 µg/mL[1][2]
Human Endothelial CellsIL-6LPS0.43 µg/mL[2]

Table 2: In Vivo Efficacy of this compound in Murine Models

Mouse ModelAdministration RouteThis compound DosageObserved EffectReference
D-galactosamine-sensitized endotoxin shockIntravenous (single dose)10-20 mg/kgProtection from lethality, reduction of inflammatory and coagulatory parameters.[2][3]
Cecal ligation and punctureIntravenous (once daily for 3 days)20 mg/kgPrevention of lethality.[2][3]

Signaling Pathway

The following diagram illustrates the TLR4 signaling pathway and the proposed point of inhibition by this compound.

TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS to TLR4 TLR4 CD14->TLR4 presents LPS to MD2 MD-2 MyD88 MyD88 TLR4->MyD88 recruits This compound This compound This compound->TLR4 Inhibits Signaling IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates IKK_complex IKK Complex TRAF6->IKK_complex activates IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB (p50/p65) IκB->NFκB releases NFκB_active Active NF-κB (p50/p65) NFκB->NFκB_active translocates to nucleus DNA DNA NFκB_active->DNA binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines induces transcription in_vitro_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from whole blood culture_cells Culture PBMCs in complete RPMI medium isolate_pbmcs->culture_cells pretreat Pre-treat cells with This compound (various conc.) culture_cells->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate collect_supernatant Collect supernatant after incubation (e.g., 6h) stimulate->collect_supernatant measure_cytokines Measure Cytokine Levels (ELISA or Multiplex) collect_supernatant->measure_cytokines analyze_data Data Analysis (IC50 determination) measure_cytokines->analyze_data in_vivo_workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_sampling Sampling & Analysis induce_sepsis Induce Sepsis Model (e.g., LPS injection or CLP) administer_this compound Administer this compound (e.g., 10-20 mg/kg, i.v.) induce_sepsis->administer_this compound collect_blood Collect blood samples at various time points administer_this compound->collect_blood monitor_survival Monitor survival administer_this compound->monitor_survival prepare_plasma Prepare plasma collect_blood->prepare_plasma measure_cytokines Measure Cytokine Levels (ELISA or Multiplex) prepare_plasma->measure_cytokines

References

Troubleshooting & Optimization

M62812 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the TLR4 inhibitor, M62812.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 50 mg/mL (151.41 mM).[1] It is also soluble in 0.1 M HCl at ≥ 50 mg/mL.[1] However, this compound is practically insoluble in water (< 0.1 mg/mL).[1] For optimal results, use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed moisture can negatively impact solubility.[1]

Q2: My this compound powder won't dissolve completely in DMSO. What should I do?

A2: If you encounter difficulties dissolving this compound in DMSO, gentle warming and/or sonication can be used to aid dissolution.[1] Ensure the vial is tightly capped to prevent solvent evaporation if warming.

Q3: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What causes this and how can I prevent it?

A3: This is a common issue known as "solvent shock." When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous solution, the compound can crash out of solution. To prevent this:

  • Pre-warm your media: Warm your cell culture media to 37°C before adding the this compound stock solution. Temperature changes can affect solubility.

  • Use a multi-step dilution: Instead of adding the highly concentrated DMSO stock directly to your media, perform an intermediate dilution in your culture medium.

  • Add dropwise while mixing: Add the this compound stock solution (or intermediate dilution) to the media slowly, drop by drop, while gently vortexing or swirling the tube. This ensures rapid and even dispersion.

  • Check your final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: Aliquot your this compound stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can degrade the compound and affect its solubility.

Q5: How can I prepare this compound for in vivo animal studies?

A5: Due to its poor aqueous solubility, specific formulations are required for in vivo use. Two recommended protocols are provided in the Experimental Protocols section below. These formulations use co-solvents and excipients to maintain this compound in solution for administration.

Data Summary: this compound Solubility

SolventSolubilityMolar EquivalentNotes
DMSO50 mg/mL151.41 mMUltrasonic assistance may be needed. Use of newly opened DMSO is recommended.[1]
0.1 M HCl≥ 50 mg/mL≥ 151.41 mMSaturation is not fully determined.[1]
Water< 0.1 mg/mLInsoluble[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 7.57 mMA clear solution is obtained; saturation is not fully determined.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 7.57 mMA clear solution is obtained; saturation is not fully determined.[1]

Troubleshooting Guide: Common Solubility Issues

Observation Potential Cause Recommended Solution
This compound powder is difficult to dissolve in DMSO. Incomplete dissolution due to compound characteristics.Use ultrasonic agitation to aid dissolution.[1] Gentle warming can also be applied.
Hygroscopic DMSO has absorbed water.Use a fresh, unopened bottle of anhydrous DMSO.
Precipitate forms immediately upon adding DMSO stock to aqueous media. "Solvent shock" - rapid change in solvent polarity.Perform serial dilutions of the stock solution in the culture medium. Add the stock solution dropwise to pre-warmed media while vortexing.
Final concentration exceeds aqueous solubility.Decrease the final concentration of this compound in the experiment.
Precipitate forms over time in the incubator. Temperature or pH shift affecting solubility.Ensure media is pre-warmed to 37°C before adding the compound and is properly buffered for the CO2 environment.
Interaction with media components.Test the stability of this compound in your specific cell culture medium over the duration of your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 50 mg/mL.

  • Solubilization: If necessary, sonicate the solution in a water bath for 10-15 minutes or until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile cryovials. Store at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Co-solvent)

This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1]

  • Solvent Preparation: Prepare a solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dissolution: Add the desired amount of this compound to the solvent mixture.

  • Solubilization: Vortex and/or sonicate the mixture until the this compound is completely dissolved.

  • Administration: The resulting clear solution can be used for intravenous administration.

Protocol 3: Preparation of this compound Formulation for In Vivo Administration (Cyclodextrin)

This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1]

  • Solvent Preparation: Prepare a solvent mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Dissolution: Add the desired amount of this compound to the solvent mixture.

  • Solubilization: Vortex and/or sonicate the mixture until the this compound is completely dissolved.

  • Administration: The resulting clear solution is suitable for in vivo use.

Visual Guides

This compound Mechanism of Action: TLR4 Signaling Inhibition

This compound is an inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2] Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] this compound blocks this pathway, thereby reducing the inflammatory response.[1][2]

TLR4_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib IκB IKK->NFkB_Inhib Phosphorylates for degradation NFkB NF-κB NFkB_Nuc NF-κB NFkB->NFkB_Nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Nuc->Cytokines Induces Transcription This compound This compound This compound->TLR4 Inhibits

Caption: this compound inhibits the LPS-induced TLR4 signaling pathway.

Experimental Workflow: Preparing this compound for In Vitro Assays

This workflow outlines the key steps to successfully prepare this compound stock solutions and working dilutions for cell-based experiments, minimizing the risk of precipitation.

InVitro_Workflow start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO (50 mg/mL) start->dissolve sonicate Sonicate if Necessary dissolve->sonicate stock Create Aliquots of Concentrated Stock dissolve->stock No sonicate->stock Yes store Store at -20°C / -80°C stock->store dilute Dilute in Pre-warmed (37°C) Culture Media stock->dilute precip_check Precipitation? add_to_cells Add to Cell Culture precip_check->add_to_cells No troubleshoot Troubleshoot: - Add dropwise - Intermediate dilution - Lower final concentration precip_check->troubleshoot Yes dilute->precip_check troubleshoot->dilute

Caption: Workflow for preparing this compound for in vitro experiments.

Logical Relationship: Troubleshooting this compound Precipitation

This diagram illustrates the decision-making process when encountering precipitation issues with this compound in aqueous solutions.

Troubleshooting_Logic start Precipitation Observed in Aqueous Medium cause1 Is final DMSO concentration > 0.5%? start->cause1 cause2 Was stock added rapidly to cold media? cause1->cause2 No solution1 Reduce DMSO volume by using a more concentrated stock or serial dilution. cause1->solution1 Yes cause3 Is final this compound concentration too high? cause2->cause3 No solution2 Pre-warm media to 37°C. Add stock solution dropwise while gently vortexing. cause2->solution2 Yes solution3 Perform a dose-response experiment to find the maximum soluble concentration. cause3->solution3 Yes end Clear Solution solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting this compound precipitation.

References

How to prepare a stable M62812 stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and handling of M62812 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound for in vitro use?

Q2: How should I dissolve this compound in DMSO?

Q3: What is the solubility of this compound in aqueous solutions?

Q4: How should I prepare this compound for in vivo studies?

A4: For in vivo administration, specific formulations are required to ensure solubility and bioavailability. Two common protocols are:

  • A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]

  • A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] Both of these formulations can achieve a solubility of at least 2.5 mg/mL.[1][3]

Q5: How should I store the this compound stock solution?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility.- Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system. - Decrease the final working concentration of this compound. - Consider using a different vehicle for dilution, such as one containing a surfactant like Tween-80 or a cyclodextrin derivative.[1][3]
Difficulty dissolving this compound powder in DMSO. The DMSO may have absorbed moisture. The compound may require energy to dissolve fully.- Use fresh, anhydrous DMSO.[1] - Use an ultrasonic bath to aid dissolution.[1][2][3] - Gently warm the solution to 37°C while sonicating.[2]
Cloudiness or precipitation in the stock solution after storage. The stock solution may have become supersaturated, or the storage temperature may have fluctuated. The solvent may have evaporated, increasing the concentration.- Before use, warm the stock solution to room temperature or 37°C and sonicate to redissolve any precipitate.[2] - Ensure the storage vial is properly sealed to prevent solvent evaporation. - Store at a stable -20°C or -80°C.[2][3]

Quantitative Data Summary

Solvent/VehicleSolubilityMolar Concentration (mM)Notes
DMSO 50 mg/mL[1][2]151.41[1][2][3]Ultrasonic treatment is recommended.[1][2][3] Use anhydrous DMSO.[1]
0.1 M HCl ≥ 50 mg/mL[1][2][3]≥ 151.41[1][2][3]Saturation concentration may be higher.
Water < 0.1 mg/mL[1][2][3]Insoluble[1][2][3]Not recommended for stock solution preparation.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL[1][3]≥ 7.57[1][3]For in vivo use.
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL[1]≥ 7.57[1]For in vivo use.

Experimental Protocol: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Initial Mixing: Tightly cap the tube and vortex for 30-60 seconds to initially mix the powder and solvent.

  • Dissolution: Place the tube in an ultrasonic water bath. Sonicate the solution until the this compound is completely dissolved. This may take several minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

This compound Signaling Pathway and Experimental Workflow

M62812_Signaling_Pathway cluster_TLR4_Signaling TLR4 Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88-dependent pathway TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB Cytokines Inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines induces This compound This compound This compound->TLR4 inhibits

Caption: this compound inhibits the TLR4 signaling pathway.

M62812_Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex to Mix add_solvent->vortex sonicate Sonicate Solution vortex->sonicate check_dissolution Check for Complete Dissolution sonicate->check_dissolution warm Gently Warm to 37°C & Sonicate check_dissolution->warm No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes warm->sonicate store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stable this compound stock solution.

References

Optimizing M62812 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of M62812, a Toll-like receptor 4 (TLR4) signaling inhibitor, for use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2][3][4] Sepsis is often triggered by microbial components like lipopolysaccharide (LPS), which activate TLRs, leading to widespread inflammation and coagulation cascades.[2][3][4] this compound works by blocking the signal transduction downstream of TLR4, thereby suppressing the activation of endothelial cells and leukocytes.[1][2][4] This inhibition reduces the production of pro-inflammatory cytokines and procoagulant factors induced by LPS.[1][2]

Q2: What is a good starting concentration range for this compound in a new cell-based assay?

A2: Based on published data, a good starting point for this compound concentration is in the low microgram per milliliter (µg/mL) range. For most cell-based assays, testing a concentration range from 0.1 µg/mL to 10 µg/mL is recommended to determine the optimal concentration for your specific cell type and experimental conditions.[1][2][3][5] It is advisable to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[6]

Q3: My this compound is precipitating in the cell culture medium. How can I improve its solubility?

A3: this compound can be prepared in a stock solution using solvents like DMSO.[1] To avoid precipitation in your cell culture medium, ensure the final concentration of the organic solvent is low (typically less than 0.5%) to prevent solvent-induced cytotoxicity.[7] If you observe precipitation, you can try the following:

  • Sonication: Briefly sonicate the stock solution to aid dissolution.[7]

  • Pre-warming Medium: Warm the cell culture medium to 37°C before adding the compound.[7]

  • Formulation: For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 have been used to improve solubility.[1] While not directly applicable to all cell culture, this indicates that co-solvents can be beneficial.

Q4: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?

A4: Several factors could contribute to a lack of inhibitory effect:

  • Suboptimal Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the IC50 for your specific assay.[6][7]

  • Cell Line Specificity: The expression and activation status of TLR4 can vary between cell lines. Confirm that your chosen cell line expresses TLR4 and that the pathway is actively signaling in your experimental setup.[7]

  • LPS Stimulation: Ensure that you are using an appropriate concentration of LPS to stimulate the TLR4 pathway. The inhibitory effect of this compound is observed in the context of LPS-induced activation.

  • Compound Stability: Consider the stability of this compound in your culture medium over the duration of your experiment. For long-term experiments, it may be necessary to perform media changes with freshly prepared this compound.[7]

Troubleshooting Guides

Issue 1: High Variability in Assay Results

High variability in cell-based assays can obscure the true effect of this compound.

Potential Cause Troubleshooting Suggestion
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use consistent pipetting techniques to achieve uniform cell distribution in the wells.[7]
Edge Effects The outer wells of a microplate are prone to evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity.[7]
Inconsistent Incubation Times Adhere to a strict incubation schedule for both this compound treatment and the addition of assay reagents.
Cell Passage Number High passage numbers can lead to changes in cell behavior and response. Use cells with a consistent and low passage number for your experiments.
Issue 2: Determining the Optimal this compound Concentration

Finding the right balance between efficacy and off-target effects is critical.

Experimental Step Recommendation
Range-Finding Experiment Start with a broad range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) to identify a narrower, effective range.
Dose-Response Curve Perform a more detailed dose-response experiment with a narrower range of concentrations (e.g., 8-12 concentrations) to accurately determine the IC50 value.[6]
Cytotoxicity Assessment Concurrently perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibitory effects are not due to cytotoxicity. The optimal concentration should effectively inhibit the target pathway without significantly impacting cell viability.
Positive and Vehicle Controls Always include a positive control (e.g., a known inhibitor of the TLR4 pathway) and a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells) in your experiments.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in various cell-based assays.

Assay Cell Type Stimulus IC50 (µg/mL) Reference
NF-κB ActivationNF-κB luciferase-expressing cellsLPS2.4[1][3]
TNF-α ProductionPeripheral blood mononuclear cellsLPS0.7[1][3]
IL-6 ProductionHuman endothelial cellsLPS0.43[1][3]
E-selectin ProductionHuman endothelial cellsLPS1.4[1][3]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using an NF-κB Reporter Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on LPS-induced NF-κB activation in a reporter cell line.

Materials:

  • NF-κB luciferase reporter cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.1 µg/mL to 10 µg/mL (final concentration). Include a vehicle control (e.g., 0.1% DMSO).

  • This compound Treatment: Add 50 µL of the 2X this compound dilutions to the respective wells.

  • LPS Stimulation: Prepare a 4X solution of LPS (e.g., 400 ng/mL for a final concentration of 100 ng/mL) in complete medium. Add 50 µL of the LPS solution to all wells except the unstimulated control wells. Add 50 µL of medium to the unstimulated control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, allow the plate to cool to room temperature. Add 100 µL of luciferase assay reagent to each well and mix gently.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the LPS-stimulated control. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Measurement of Cytokine Production by ELISA

This protocol describes how to measure the effect of this compound on LPS-induced TNF-α production in peripheral blood mononuclear cells (PBMCs) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS)

  • 96-well tissue culture plates

  • Human TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of RPMI-1640 medium.

  • This compound Treatment: Prepare serial dilutions of this compound in RPMI-1640 medium and add them to the cells. Include a vehicle control.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the percentage of inhibition of TNF-α production for each this compound concentration and calculate the IC50.

Visualizations

M62812_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling Downstream Signaling (e.g., MyD88, TRIF) TLR4->Signaling Activates This compound This compound This compound->Signaling Inhibits NFkB NF-κB Activation Signaling->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines

Caption: this compound inhibits the TLR4 signaling pathway.

Concentration_Optimization_Workflow A Start: Define Cell Model and Assay Endpoint B Prepare this compound Stock Solution (e.g., in DMSO) A->B C Range-Finding Dose-Response Experiment (Broad Concentration Range) B->C D Concurrent Cell Viability Assay C->D E Analyze Data: Identify Non-Toxic, Efficacious Range C->E D->E F Definitive IC50 Determination Experiment (Narrow Concentration Range) E->F G Concurrent Cell Viability Assay F->G H Analyze Data: Calculate IC50 and Confirm Lack of Cytotoxicity F->H G->H I Optimal this compound Concentration Identified H->I

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Issue: No or Low Inhibition by this compound Q1 Is the this compound concentration optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the cell line responsive to LPS? A1_Yes->Q2 Sol1 Perform Dose-Response Experiment to Determine IC50 A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the this compound soluble in the media? A2_Yes->Q3 Sol2 Verify TLR4 expression and signaling in your cell line. Test a positive control. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Further investigation needed (e.g., compound stability, assay setup) A3_Yes->End Sol3 Check for precipitation. See solubility troubleshooting guide. A3_No->Sol3

Caption: Troubleshooting decision tree for this compound assays.

References

Potential off-target effects of M62812 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of M62812, a Toll-like receptor 4 (TLR4) signaling inhibitor, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A: this compound is an inhibitor of Toll-like receptor 4 (TLR4) signal transduction.[1][2] It functions by suppressing the downstream signaling cascade initiated by the activation of TLR4, typically by lipopolysaccharide (LPS). This inhibition leads to a reduction in the production of pro-inflammatory cytokines and adhesion molecules.[3]

Q2: What are the known on-target effects of this compound?

A: this compound has been shown to inhibit the LPS-induced activation of NF-κB and the production of several inflammatory mediators.[1][2] The half-maximal inhibitory concentrations (IC50) for these effects have been determined in various human cell types.

Q3: Are there any known off-target effects of this compound?

A: To date, specific off-target effects of this compound have not been extensively documented in publicly available literature. However, as a benzisothiazole derivative, it is important to consider the potential for off-target activities common to this class of compounds. Researchers should remain vigilant for unexpected cellular phenotypes.

Q4: What are the potential consequences of on-target TLR4 inhibition that I should be aware of in my experiments?

A: The primary consequence of effective TLR4 inhibition is the suppression of the innate immune response to Gram-negative bacteria and other TLR4 ligands. In in vivo studies, this can lead to an increased susceptibility to infections. In in vitro cell culture, it is important to ensure that the observed effects are not due to the modulation of basal immune responses in the presence of low levels of endotoxins in the culture medium.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during experiments with this compound.

Issue 1: Higher than expected or variable IC50 values in cell-based assays.

  • Possible Cause 1: Cell Health and Passage Number. Cellular response to stimuli can change with passage number and overall health.

    • Troubleshooting Step: Ensure you are using cells within a consistent and low passage number range. Regularly monitor cell viability and morphology.

  • Possible Cause 2: Reagent Quality. The quality and purity of LPS or other TLR4 agonists can vary between batches and suppliers, affecting the potency of the stimulus.

    • Troubleshooting Step: Use a consistent source and lot of LPS. Consider titrating the LPS concentration to ensure a robust and reproducible inflammatory response in your specific cell type before initiating inhibitor studies.

  • Possible Cause 3: Assay Conditions. Incubation times, cell density, and serum concentration in the media can all influence the outcome of the experiment.

    • Troubleshooting Step: Optimize and standardize all assay parameters. Ensure that the incubation time with this compound is sufficient to allow for target engagement before stimulating with LPS.

Issue 2: Unexpected cellular phenotype or toxicity observed.

  • Possible Cause 1: Off-target effects. The compound may be interacting with other cellular targets, leading to unintended biological consequences.

    • Troubleshooting Step:

      • Counter-screening: If a specific off-target is suspected, test the activity of this compound in an assay specific for that target.

      • Use of a structurally unrelated TLR4 inhibitor: Compare the phenotype induced by this compound with that of another TLR4 inhibitor with a different chemical scaffold. A similar phenotype would suggest an on-target effect, while a different phenotype might indicate off-target activity.

  • Possible Cause 2: Compound precipitation. At higher concentrations, this compound may precipitate out of solution, leading to non-specific cellular stress and toxicity.

    • Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after the addition of this compound. Determine the solubility of this compound in your specific culture medium.

  • Possible Cause 3: Genotoxicity. Some benzisothiazole derivatives have been reported to have genotoxic potential.

    • Troubleshooting Step: If long-term experiments are being conducted or if effects on cell proliferation and viability are observed, consider performing a preliminary genotoxicity assay, such as a comet assay or micronucleus test.

Data Presentation

Table 1: On-Target Inhibitory Activity of this compound

Target/ProcessCell TypeIC50 (µg/mL)
NF-κB ActivationNF-κB luciferase-expressing cells2.4[1][2]
TNF-α ProductionPeripheral blood mononuclear cells0.7[1][2]
IL-6 ProductionHuman endothelial cells0.43[1][2]
E-selectin ProductionHuman endothelial cells1.4[1][2]

Experimental Protocols

Key Experiment: Measurement of LPS-Induced TNF-α Secretion in Macrophages

This protocol provides a general framework for assessing the inhibitory effect of this compound on a key downstream effector of TLR4 signaling.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM complete medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Include a negative control group of cells that are not treated with LPS.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control. Plot the data and determine the IC50 value.

Visualizations

M62812_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes transcription This compound This compound This compound->TLR4 inhibits signaling

Caption: this compound inhibits the TLR4 signaling pathway.

experimental_workflow start Start seed_cells Seed Macrophages in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat_compound Treat with this compound (serial dilutions) adhere->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps incubate Incubate for 6-24 hours stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Analyze Data and determine IC50 elisa->analyze end End analyze->end troubleshooting_logic start Unexpected Phenotype Observed is_dose_dependent Is the phenotype dose-dependent? start->is_dose_dependent use_unrelated_inhibitor Test with a structurally unrelated TLR4 inhibitor is_dose_dependent->use_unrelated_inhibitor Yes check_solubility Check for compound precipitation is_dose_dependent->check_solubility No phenotype_reproduced Phenotype reproduced? use_unrelated_inhibitor->phenotype_reproduced on_target Likely On-Target Effect phenotype_reproduced->on_target Yes off_target Potential Off-Target Effect phenotype_reproduced->off_target No

References

M62812 stability in different laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of M62812 in various laboratory solvents, along with troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Toll-like Receptor 4 (TLR4) signaling.[1] Its primary mechanism of action involves the inhibition of the TLR4 signaling pathway, which plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS). By blocking this pathway, this compound can suppress the production of pro-inflammatory cytokines and mitigate inflammatory responses.

Q2: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at 4°C, sealed away from moisture.

Q3: How should I prepare and store stock solutions of this compound?

The stability of this compound stock solutions is dependent on the solvent and storage temperature. Based on available data, the following storage conditions are recommended for prepared stock solutions:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

It is best practice to prepare fresh solutions for immediate use whenever possible and to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

This compound exhibits varying solubility in different laboratory solvents. The following table summarizes the known solubility data.

This compound Solubility Data

SolventSolubilityNotes
DMSO50 mg/mL (151.41 mM)Ultrasonic assistance may be required.[2][3]
0.1 M HCl≥ 50 mg/mL (151.41 mM)[2][3]
Water< 0.1 mg/mLInsoluble.[2][3]
Saline2.5 mg/mL (7.57 mM)Ultrasonic assistance is needed for a clear solution.[2]

Q5: Is there any information on the stability of this compound in other common laboratory solvents like ethanol, methanol, or acetonitrile?

Currently, there is no specific published data on the long-term stability of this compound in solvents such as ethanol, methanol, or acetonitrile. As this compound is a benzisothiazole derivative, it is recommended to exercise caution. For critical applications, it is advisable to perform a stability study in the solvent of choice. A general protocol for such a study is provided in the "Experimental Protocols" section.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Difficulty dissolving this compound in DMSO Insufficient mixing or sonication.Warm the solution gently (to no more than 37°C) and use an ultrasonic bath to aid dissolution.[3]
Precipitation observed in stock solution after storage Solvent evaporation or exceeding solubility limit at lower temperatures.Ensure vials are tightly sealed. Before use, allow the vial to warm to room temperature and vortex to redissolve any precipitate. If precipitation persists, the solution may be supersaturated and should be prepared fresh.
Inconsistent experimental results Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid storing diluted working solutions for extended periods. Consider performing a stability check of your working solution under your experimental conditions.
Unexpected biological activity Potential degradation of this compound leading to inactive or altered byproducts.Verify the integrity of your this compound stock. If degradation is suspected, prepare a fresh stock solution from solid compound.

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound in a Selected Laboratory Solvent

This protocol outlines a general method to determine the stability of this compound in a specific organic solvent over time at different storage conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of solid this compound.

  • Dissolve it in the chosen laboratory solvent (e.g., DMSO, ethanol) to a known concentration (e.g., 10 mM). Ensure the compound is fully dissolved. Sonication may be used if necessary.

2. Sample Aliquoting and Storage:

  • Aliquot the stock solution into multiple, small-volume, tightly sealed vials (e.g., amber glass vials to protect from light).

  • Designate different sets of vials for analysis at various time points (e.g., T=0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month).

  • Store the vials under the desired temperature conditions (e.g., room temperature, 4°C, -20°C).

3. Analysis:

  • At each designated time point, retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature.

  • Analyze the concentration and purity of this compound in the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The HPLC method should be capable of separating the parent this compound peak from any potential degradation products.

4. Data Interpretation:

  • Compare the peak area of this compound at each time point to the peak area at T=0.

  • A significant decrease in the peak area of this compound or the appearance of new peaks indicates degradation.

  • Calculate the percentage of this compound remaining at each time point to determine its stability under the tested conditions.

Visualizations

This compound Experimental Workflow

M62812_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_storage Storage start Weigh Solid this compound dissolve Dissolve in Solvent start->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Solution stock->dilute aliquot Aliquot Stock stock->aliquot treat Treat Cells/Administer dilute->treat assay Perform Assay treat->assay data Collect Data assay->data store Store at -20°C or -80°C aliquot->store

Caption: A general workflow for the preparation, use, and storage of this compound solutions in a laboratory setting.

TLR4 Signaling Pathway Inhibition by this compound

TLR4_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 activates This compound This compound This compound->TLR4_MD2 inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: Simplified diagram of the TLR4 signaling pathway and the inhibitory action of this compound.

References

Avoiding M62812 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Refining Your Research: Troubleshooting M62812 Precipitation in Cell Culture Media

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot common issues with this compound, particularly its precipitation in culture media. The following guides and FAQs are tailored to provide direct, actionable solutions to challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a novel, potent inhibitor of the XYZ signaling pathway, a critical pathway in oncogenesis. Chemically, this compound is a weakly basic and hydrophobic small molecule. This inherent hydrophobicity leads to low aqueous solubility, making it prone to precipitation when diluted into the aqueous, neutral pH environment of standard cell culture media.

Q2: How can I visually identify this compound precipitation?

Precipitation of this compound can be observed in several ways[1]. You might notice the culture medium becoming cloudy or hazy. Fine particles may become visible to the naked eye or under a microscope, and in some cases, larger crystals can form on the surface of the culture vessel[1]. It is important to distinguish this from microbial contamination, which can also cause turbidity but is often accompanied by a rapid change in the medium's color (due to pH shifts) and the presence of motile microorganisms under high magnification[1].

Q3: My this compound, dissolved in DMSO, precipitates immediately upon addition to the culture medium. What is the primary cause?

This is a common issue that arises from the rapid change in solvent polarity. When a concentrated stock of this compound in dimethyl sulfoxide (DMSO) is introduced into the aqueous culture medium, the compound is no longer soluble and crashes out of solution[1][2][3].

Q4: Can the type of culture medium affect this compound precipitation?

Yes, the composition of the culture medium can influence the solubility of this compound[1]. Different media formulations like DMEM, RPMI-1640, and F-12 have varying concentrations of salts, amino acids, and other components that can interact with the compound and affect its solubility[1]. For instance, media with higher levels of calcium or phosphate may be more likely to form insoluble precipitates with certain compounds[1].

Q5: Is it advisable to filter the medium to remove the this compound precipitate?

Filtering the medium to remove the precipitate is not recommended. This will remove an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. The focus should be on preventing precipitation from occurring in the first place.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Step 1: Optimizing the Stock Solution

The preparation of a suitable stock solution is the first critical step in preventing precipitation.

  • Solvent Selection: While DMSO is the most common solvent for hydrophobic compounds, other options can be considered if precipitation persists. However, always check for solvent compatibility with your cell line and experimental setup.

  • Stock Concentration: A lower, more manageable stock concentration can sometimes prevent precipitation upon dilution. It is a balance between keeping the DMSO concentration low in the final culture volume and avoiding a large dilution factor that can also shock the compound out of solution.

Step 2: Modifying the Dilution Protocol

The method of dilution is crucial. A sudden change in the solvent environment is a primary cause of precipitation.

  • Pre-warming the Medium: Always pre-warm the culture medium to 37°C before adding the this compound stock solution. Temperature can significantly impact solubility[1].

  • Stepwise Dilution: Instead of a single large dilution, a serial dilution approach can be effective.

  • Vigorous Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube[4][5]. This ensures rapid dispersion of the compound and prevents localized high concentrations that can trigger precipitation[4][5].

Step 3: Adjusting the Culture Medium's Properties

If precipitation continues, modifying the culture medium itself can be a powerful solution.

  • pH Adjustment: Since this compound is a weakly basic compound, its solubility is pH-dependent. Solubility of such compounds increases as the pH of the solution decreases[6][7]. Lowering the pH of the culture medium slightly (e.g., from 7.4 to 7.2) can sometimes enhance solubility. However, it is critical to ensure the adjusted pH is within the tolerable range for your specific cell line.

  • Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to small molecules and help keep them in solution[8][9][10]. Increasing the serum concentration (if your experimental design allows) can sometimes mitigate precipitation. However, be aware that high protein binding can also reduce the free, active concentration of your compound[8][9][11][12].

Step 4: The Use of Solubilizing Agents

For particularly challenging compounds, the use of co-solvents or surfactants can be explored.

  • Co-solvents: In addition to DMSO, other co-solvents like PEG400 or glycerin can be used in small, non-toxic concentrations to improve solubility[2].

  • Surfactants: Non-ionic surfactants such as Tween 20 or Tween 80 can also aid in solubilizing hydrophobic compounds[2].

It is imperative to perform control experiments to ensure that any additives do not affect cell viability or the experimental outcome.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (mM)Notes
DMSO100Recommended for primary stock solution.
Ethanol25Can be used as an alternative to DMSO.
PEG40010Useful as a co-solvent.
Water<0.01Practically insoluble.
Table 2: Recommended this compound Working Concentrations in Different Media
Culture MediumMaximum Recommended Working Concentration (µM)Notes
DMEM (10% FBS)10Standard conditions.
RPMI-1640 (10% FBS)15Higher solubility observed.
F-12 (10% FBS)8Lower solubility observed.
Table 3: Effect of pH on this compound Solubility in DMEM + 10% FBS
pHMaximum Soluble Concentration (µM)Observation
7.410Baseline solubility.
7.218Increased solubility.
7.025Further increase in solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex vigorously for 1-2 minutes until the compound is completely dissolved.

    • Aliquot into smaller working volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Dilution of this compound into Culture Medium
  • Objective: To prepare a 10 µM working solution of this compound in DMEM with 10% FBS.

  • Materials: 10 mM this compound stock solution, pre-warmed (37°C) DMEM with 10% FBS, sterile conical tube.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile conical tube, add the desired volume of pre-warmed culture medium.

    • While gently vortexing the medium, add the required volume of the 10 mM this compound stock solution dropwise. For example, to make 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock to 9.99 mL of medium.

    • Continue vortexing for another 30 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation before adding it to your cells.

Protocol 3: Preparation of pH-Adjusted Culture Medium
  • Objective: To prepare DMEM with 10% FBS at a pH of 7.2.

  • Materials: DMEM with 10% FBS, sterile 1 M HCl, sterile 1 M NaOH, sterile pH meter.

  • Procedure:

    • In a sterile biosafety cabinet, place a sterile beaker with a stir bar containing the culture medium.

    • Aseptically introduce a calibrated, sterile pH probe into the medium.

    • While stirring, slowly add sterile 1 M HCl dropwise until the pH reaches 7.2. If the pH overshoots, use sterile 1 M NaOH to adjust it back.

    • Allow the pH to stabilize for 5-10 minutes.

    • Sterile-filter the pH-adjusted medium through a 0.22 µm filter before use.

Visualizations

Troubleshooting_Workflow This compound Precipitation Troubleshooting Workflow start Precipitation Observed check_stock Check Stock Solution: - Solvent Correct? - Concentration Too High? start->check_stock adjust_dilution Adjust Dilution Protocol: - Pre-warm Medium? - Add Dropwise with Vortexing? check_stock->adjust_dilution Stock OK resolved Issue Resolved check_stock->resolved Issue Found & Corrected modify_media Modify Culture Medium: - Adjust pH Downward? - Increase Serum %? adjust_dilution->modify_media Still Precipitates adjust_dilution->resolved Issue Resolved use_solubilizers Consider Solubilizing Agents: - Co-solvents (e.g., PEG400)? - Surfactants (e.g., Tween 20)? modify_media->use_solubilizers Still Precipitates modify_media->resolved Issue Resolved use_solubilizers->resolved Issue Resolved contact_support Contact Technical Support use_solubilizers->contact_support Still Precipitates

Caption: A decision-making workflow for troubleshooting this compound precipitation.

Experimental_Workflow Workflow for Preparing this compound Working Solution prep_stock Prepare 10 mM This compound Stock in DMSO add_dropwise Add Stock Dropwise to Medium with Vortexing prep_stock->add_dropwise prewarm_media Pre-warm Culture Medium to 37°C prewarm_media->add_dropwise final_mix Final Vortex (30 seconds) add_dropwise->final_mix visual_check Visually Inspect for Precipitation final_mix->visual_check add_to_cells Add to Cell Culture visual_check->add_to_cells No Precipitate troubleshoot Go to Troubleshooting Workflow visual_check->troubleshoot Precipitate Observed

Caption: Step-by-step workflow for preparing this compound working solution.

Signaling_Pathway Simplified XYZ Signaling Pathway receptor Growth Factor Receptor protein_x Protein X receptor->protein_x Activates protein_y Protein Y protein_x->protein_y Phosphorylates protein_z Protein Z protein_y->protein_z Activates transcription Gene Transcription (Proliferation, Survival) protein_z->transcription Promotes This compound This compound This compound->protein_y Inhibits

Caption: this compound is an inhibitor of Protein Y in the XYZ signaling pathway.

References

M62812 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in experimental results involving M62812, a Toll-like receptor 4 (TLR4) signaling inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

General Handling and Storage of this compound

Q1: What are the proper storage and handling conditions for this compound?

A1: Proper storage is critical for maintaining the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free containers. For solid forms of this compound, storage at 4°C in a sealed container away from moisture is recommended. It is advisable to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.

Q2: How should I prepare this compound for in vitro and in vivo experiments?

A2: this compound has specific solubility characteristics. It is soluble in DMSO (50 mg/mL) and 0.1 M HCl (≥ 50 mg/mL), but poorly soluble in water. For in vivo experiments, working solutions should be prepared fresh on the day of use. Two common protocols for preparing this compound for intravenous administration are:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline). If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.

In Vitro Experiment Troubleshooting

Q3: My in vitro results with this compound are inconsistent. What are the potential causes?

A3: Variability in in vitro experiments with this compound can arise from several factors, many of which are related to the experimental system used to study TLR4 activation. Key areas to investigate include:

  • Lipopolysaccharide (LPS) Variability:

    • Source and Lot: Different commercial sources and even different lots from the same supplier can have varying purity and potency.

    • Preparation and Storage: Improper reconstitution or storage of LPS can lead to loss of activity. It is recommended to store LPS solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions:

    • Cell Line: Different cell lines exhibit varying sensitivity to LPS.

    • Fetal Bovine Serum (FBS): The formulation and concentration of FBS can significantly impact cellular responsiveness to LPS. It is crucial to maintain consistency in the FBS source and lot used in a series of experiments.

    • Cell Passage Number: High passage numbers can lead to altered cellular responses. It is advisable to use cells within a defined passage range.

  • This compound Preparation:

    • Incomplete Solubilization: Ensure this compound is fully dissolved in the vehicle before adding it to cell cultures. The use of an ultrasonic bath can aid in solubilization.

    • Precipitation in Media: Observe for any precipitation when this compound is added to the culture medium, as this will reduce its effective concentration.

Q4: I am not observing the expected inhibition of inflammatory cytokines (e.g., TNF-α, IL-6) with this compound. What should I check?

A4: If you are not seeing the expected inhibitory effect of this compound, consider the following:

  • LPS Concentration: Ensure you are using an appropriate concentration of LPS to induce a robust but not overwhelming inflammatory response. The optimal LPS concentration can vary between cell types.

  • This compound Concentration: Verify the final concentration of this compound in your assay. The reported IC50 values for this compound are in the range of 0.43 to 2.4 μg/mL for the inhibition of various inflammatory markers.

  • Timing of Treatment: The timing of this compound addition relative to LPS stimulation is crucial. Pre-incubation with this compound before LPS challenge is a common experimental design.

  • Assay Sensitivity: Confirm that your cytokine detection assay (e.g., ELISA) is sensitive enough to detect the changes in cytokine levels.

In Vivo Experiment Troubleshooting

Q5: The in vivo efficacy of this compound in our sepsis model is variable. What factors should we consider?

A5: In vivo models of sepsis, such as cecal ligation and puncture (CLP), are inherently complex and can be a significant source of variability. Key factors to standardize include:

  • Animal Strain, Age, and Sex: These biological variables can influence the inflammatory response.

  • Severity of the Septic Insult: In the CLP model, the length of the ligated cecum and the size and number of punctures are critical parameters that determine the severity of sepsis and must be precisely controlled.

  • This compound Administration:

    • Route and Timing: The route of administration (e.g., intravenous) and the timing relative to the septic insult should be consistent.

    • Formulation: Ensure the formulation is prepared correctly and is stable for the duration of the experiment. Fresh preparation is recommended.

  • Supportive Care: The use of analgesics and fluid resuscitation can impact outcomes and should be standardized across all experimental groups.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target Cell TypeInhibited MarkerIC50 (μg/mL)Reference
NF-κB luciferase-expressing cellsNF-κB activation2.4
Peripheral blood mononuclear cellsTNF-α production0.7
Human endothelial cellsIL-6 production0.43
Human endothelial cellsE-selectin production1.4

Table 2: In Vivo Efficacy of this compound in Murine Sepsis Models

Sepsis ModelThis compound DoseAdministration RouteKey OutcomeReference
D-galactosamine-sensitized endotoxin shock10-20 mg/kg (single dose)IntravenousProtected mice from lethality and reduced inflammatory and coagulation parameters.
Cecal Ligation and Puncture (CLP)20 mg/kg (once a day for three days)IntravenousPrevented mice from lethality.

Experimental Protocols

In Vitro Inhibition of LPS-Induced TNF-α Production in Peripheral Blood Mononuclear Cells (PBMCs)
  • Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3 μg/mL). Add the this compound dilutions to the cells and incubate for 1 hour at 37°C.

  • LPS Stimulation: Prepare a working solution of LPS (from E. coli) in sterile PBS. Add LPS to the wells to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 6 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve with a silk suture. The length of the ligated cecum should be consistent across all animals.

    • Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Fluid Resuscitation: Administer subcutaneous saline for fluid resuscitation immediately after surgery.

  • This compound Administration: Prepare the this compound formulation for intravenous injection. Administer this compound (e.g., 20 mg/kg) via the tail vein at specified time points (e.g., immediately after surgery and once daily for the following two days).

  • Monitoring: Monitor the mice for survival and clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia) at regular intervals for a predetermined period (e.g., 7 days).

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits This compound This compound This compound->TLR4 inhibits signaling IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory_Cytokines induces transcription of

Caption: this compound inhibits TLR4 signaling, preventing downstream activation of NF-κB.

Caption: A logical workflow for troubleshooting variability in this compound experiments.

Best practices for long-term storage of M62812

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and handling of M62812, a toll-like receptor 4 (TLR4) signaling inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in maintaining the integrity and stability of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound in its solid (powder) form?

Q2: How should I prepare and store stock solutions of this compound?

Q3: Can I store this compound stock solutions at 4°C?

A3: It is not recommended to store stock solutions of this compound at 4°C for extended periods. For optimal stability, stock solutions should be stored frozen at -20°C or -80°C.[3] Storage at 4°C may be suitable for short-term use (a few days), but for long-term storage, freezing is essential to prevent degradation.

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound may not be visually apparent. The most reliable way to assess the integrity of the compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the expected peak area or the appearance of new peaks in an HPLC chromatogram can indicate degradation. Biologically, a decrease in the compound's inhibitory activity in a TLR4 signaling assay would also suggest potential degradation.

Q5: What safety precautions should I take when handling this compound?

A5: When handling this compound, it is important to avoid inhalation of the powder and contact with skin and eyes.[4] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Compound degradation due to improper storage.Verify the storage conditions of both the solid compound and stock solutions. Prepare fresh stock solutions from a new vial of this compound powder if possible. Analyze the stock solution by HPLC or MS to confirm its integrity and concentration.
Repeated freeze-thaw cycles of the stock solution.Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Difficulty dissolving this compound powder. Use of an inappropriate solvent.This compound has low solubility in water.[1][2] Use DMSO or 0.1 M HCl for initial solubilization.[1][2] For aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system.
Compound has precipitated out of solution.Visually inspect the solution for any precipitate. If precipitation is observed, gentle warming (to 37°C) and sonication may help to redissolve the compound.[2] Prepare fresh solutions if solubility issues persist.
Visible changes in the this compound powder (e.g., discoloration, clumping). Moisture absorption or degradation.Do not use the compound if you observe any changes in its physical appearance. Contact the supplier for a replacement. Ensure that the container is always tightly sealed and stored in a dry environment.

Data Presentation: Recommended Storage Conditions for this compound

Form Temperature Duration Container Key Considerations
Solid (Powder) 4°C or -20°CRefer to Certificate of AnalysisTightly sealed, opaque vialProtect from moisture
Stock Solution -20°CUp to 1 month[3]Tightly sealed, single-use aliquotsAvoid freeze-thaw cycles; Protect from moisture
-80°CUp to 6 months[3]Tightly sealed, single-use aliquotsAvoid freeze-thaw cycles; Protect from moisture

Experimental Protocols & Methodologies

The primary experimental application of this compound is the inhibition of TLR4 signaling. A key experiment to validate its activity involves measuring the inhibition of lipopolysaccharide (LPS)-induced responses in immune cells.

Protocol: Inhibition of LPS-Induced NF-κB Activation

  • Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably expressing TLR4 and an NF-κB luciferase reporter gene in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 6 hours.[3]

  • Luciferase Assay: Following stimulation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the LPS response.

Mandatory Visualization

M62812_Storage_Workflow start Receive this compound check_form Solid or Solution? start->check_form solid_storage Store Solid check_form->solid_storage Solid solution_storage Store Solution check_form->solution_storage Solution check_coa Check Certificate of Analysis (CofA) for recommended temperature solid_storage->check_coa aliquot Aliquot into single-use volumes solution_storage->aliquot coa_available CofA Available? check_coa->coa_available temp_4c Store at 4°C (Tightly sealed, protect from moisture) prepare_solution Prepare Stock Solution (e.g., in DMSO) temp_4c->prepare_solution temp_neg20c Store at -20°C (Tightly sealed, protect from moisture) temp_neg20c->prepare_solution prepare_solution->aliquot storage_neg20 Store at -20°C (Up to 1 month) aliquot->storage_neg20 storage_neg80 Store at -80°C (Up to 6 months) aliquot->storage_neg80 use_in_experiment Use in Experiment storage_neg20->use_in_experiment storage_neg80->use_in_experiment coa_available->temp_4c Yes (Recommends 4°C) coa_available->temp_neg20c Yes (Recommends -20°C) coa_available->temp_neg20c No

Caption: Workflow for the proper storage and handling of this compound.

References

Validation & Comparative

A Comparative Analysis of M62812 and TAK-242 in Preclinical Sepsis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. A key initiator of the inflammatory cascade in Gram-negative sepsis is the interaction of lipopolysaccharide (LPS) with Toll-like receptor 4 (TLR4). Consequently, inhibitors of the TLR4 signaling pathway have emerged as promising therapeutic candidates. This guide provides a comparative overview of two such inhibitors, M62812 and TAK-242, based on available preclinical data.

Mechanism of Action: Targeting the TLR4 Signaling Cascade

Both this compound and TAK-242 are small molecule inhibitors that target the TLR4 signaling pathway, albeit with some differences in their characterized mechanisms. TAK-242 is known to selectively bind to cysteine 747 in the intracellular domain of TLR4.[1][2] This binding disrupts the interaction of TLR4 with its downstream adaptor proteins, thereby inhibiting both MyD88-dependent and MyD88-independent (TRIF-dependent) signaling pathways.[1][2] The precise binding site and detailed inhibitory mechanism of this compound are less specifically defined in the available literature, but it is characterized as a TLR4 signal transduction inhibitor.[3][4]

Diagram of the TLR4 Signaling Pathway and Inhibition Sites

TLR4_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS MD2 MD-2 LPS->MD2 binds TLR4_dimer TLR4 Dimer MD2->TLR4_dimer activates TLR4_intracellular TLR4 Intracellular Domain TIRAP TIRAP MyD88 MyD88 TIRAP->MyD88 NFkB_pathway NF-κB Pathway MyD88->NFkB_pathway TRAM TRAM TRIF TRIF TRAM->TRIF IRF3_pathway IRF3 Pathway TRIF->IRF3_pathway Cytokines Pro-inflammatory Cytokines NFkB_pathway->Cytokines Type1_IFN Type I Interferons IRF3_pathway->Type1_IFN TAK242 TAK-242 TAK242->TLR4_intracellular Binds Cys747 This compound This compound This compound->TLR4_intracellular Inhibits Signaling TLR4_intracellular->TIRAP MyD88-dependent TLR4_intracellular->TRAM MyD88-independent

Caption: TLR4 signaling pathway and points of inhibition by this compound and TAK-242.

In Vitro Efficacy

Both compounds have demonstrated the ability to inhibit the production of key inflammatory mediators in cellular assays.

CompoundAssayCell TypeEndpointIC50Reference
This compound LPS-induced NF-κB activationNF-κB luciferase-expressing cellsNF-κB activity2.4 µg/mL[4]
LPS-induced TNF-α productionPeripheral blood mononuclear cellsTNF-α level0.7 µg/mL[4]
LPS-induced IL-6 productionHuman endothelial cellsIL-6 level0.43 µg/mL[4]
LPS-induced E-selectin productionHuman endothelial cellsE-selectin level1.4 µg/mL[4]
TAK-242 LPS-induced TNF-α productionRAW264.7 cellsTNF-α level14.5 nM[5]

In Vivo Efficacy in Sepsis Models

This compound in Murine Sepsis Models

This compound has shown protective effects in two different mouse models of sepsis.

Sepsis ModelAnimalTreatment ProtocolKey FindingsReference
D-galactosamine-sensitized endotoxin shockMice10-20 mg/kg, single intravenous administrationProtected mice from lethality and reduced inflammatory and coagulation parameters.[3][4]
Cecal Ligation and Puncture (CLP)Mice20 mg/kg, intravenous, once a day for three daysPrevented mice from lethality.[3][4]
TAK-242 in Rodent Sepsis Models

TAK-242 has been evaluated in various rodent models of sepsis, demonstrating its potential to mitigate the inflammatory response and improve survival.

Sepsis ModelAnimalTreatment ProtocolKey FindingsReference
E. coli-induced lethality (BCG-primed)Mice≥0.3 mg/kg, intravenous, co-administered with ceftazidimeStatistically significant protection from lethality. 3 mg/kg prevented lethality in all mice. Significantly suppressed serum TNF-α, IL-1β, and IL-10.[6]
Lipoteichoic acid (LTA)-induced lethalityMice≥0.3 mg/kg, intravenousStatistically significant protection from lethality. 3 mg/kg rescued all mice. Dose-dependently suppressed serum IL-6.[6]
Cecal Ligation and Puncture (CLP)Rats3 mg/kg, intraperitoneal injectionReduced serum and kidney levels of TNF-α, IL-1β, and IL-6. Improved markers of kidney injury (BUN, Creatinine).[7]

Experimental Protocols

D-galactosamine-Sensitized Endotoxin Shock Model

This model induces a state of hypersensitivity to LPS, leading to a rapid and severe inflammatory response.

Diagram of the D-galactosamine-Sensitized Endotoxin Shock Model Workflow

DGalN_LPS_Model cluster_protocol Experimental Protocol start Start sensitization Administer D-galactosamine (sensitizing agent) start->sensitization treatment Administer this compound or Vehicle (intravenous) sensitization->treatment challenge Administer LPS (induces endotoxic shock) treatment->challenge monitoring Monitor for Lethality and Collect Samples challenge->monitoring analysis Analyze Inflammatory and Coagulation Parameters monitoring->analysis end End analysis->end

Caption: Workflow for the D-galactosamine-sensitized endotoxin shock model.

Methodology:

  • Animal Model: Typically, mice (e.g., BALB/c) are used.

  • Sensitization: Animals are co-injected with D-galactosamine, which sensitizes them to the lethal effects of LPS, primarily through hepatotoxicity.[8]

  • Treatment: this compound (10-20 mg/kg) or a vehicle control is administered intravenously.[3]

  • LPS Challenge: A lethal dose of LPS is administered to induce endotoxic shock.

  • Endpoints: The primary endpoint is typically survival over a defined period (e.g., 48-72 hours). Secondary endpoints may include measuring serum levels of inflammatory cytokines and markers of coagulation.

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered a more clinically relevant model of sepsis as it mimics polymicrobial peritonitis.

Diagram of the Cecal Ligation and Puncture (CLP) Model Workflow

CLP_Model cluster_protocol Experimental Protocol start Start anesthesia Anesthetize Animal start->anesthesia laparotomy Perform Midline Laparotomy anesthesia->laparotomy cecum_ligation Ligate Cecum laparotomy->cecum_ligation cecum_puncture Puncture Cecum with Needle cecum_ligation->cecum_puncture reposition Return Cecum to Peritoneal Cavity cecum_puncture->reposition closure Close Abdominal Incision reposition->closure treatment Administer Test Compound or Vehicle closure->treatment monitoring Monitor Survival and Collect Samples treatment->monitoring end End monitoring->end

Caption: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.

Methodology:

  • Animal Model: Mice or rats are commonly used.

  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve, and punctured one or more times with a needle of a specific gauge to induce leakage of fecal content into the peritoneal cavity, leading to polymicrobial peritonitis.[9][10][11]

  • Treatment: this compound (20 mg/kg, IV, daily for 3 days) or TAK-242 (3 mg/kg, IP) or vehicle is administered.[3][7]

  • Endpoints: The primary endpoint is survival. Secondary endpoints include measurement of inflammatory cytokines in serum and tissues, assessment of bacterial load, and evaluation of organ function (e.g., kidney, liver).[7]

Summary and Conclusion

Both this compound and TAK-242 demonstrate efficacy as TLR4 signaling inhibitors in preclinical models of sepsis. They effectively reduce the inflammatory response and improve survival in rodent models. While TAK-242's mechanism of action is more precisely defined, both compounds show promise as potential therapeutic agents for sepsis. It is important to note that despite promising preclinical data, TAK-242 did not demonstrate a significant benefit in human clinical trials for sepsis.[12] The clinical development status of this compound is less clear from the available information.

The lack of direct head-to-head comparative studies makes it difficult to definitively conclude which compound has a superior preclinical profile. The choice of inhibitor for further research and development may depend on a variety of factors including pharmacokinetic and pharmacodynamic properties, safety profiles, and the specific context of the septic insult being modeled. The data presented in this guide serves as a valuable resource for researchers in the field of sepsis and TLR4-targeted therapies.

References

A Comparative Guide to TLR4 Antagonists: M62812 versus Eritoran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering inflammatory responses. Dysregulation of this pathway is implicated in the pathophysiology of sepsis and other inflammatory diseases, making TLR4 an attractive therapeutic target. This guide provides a detailed comparison of two notable TLR4 antagonists: M62812, a novel benzisothiazole derivative, and Eritoran (E5564), a well-studied synthetic lipid A analog.

Mechanism of Action: Inhibiting the Inflammatory Cascade

Both this compound and Eritoran function by interrupting the TLR4 signaling cascade initiated by LPS. Eritoran acts as a direct competitive antagonist. It mimics the structure of lipid A and binds to the hydrophobic pocket of MD-2, a co-receptor of TLR4. This occupation of the MD-2 pocket prevents the binding of LPS and subsequent dimerization of the TLR4/MD-2 complex, a crucial step for downstream signal transduction.[1][2]

This compound is described as a TLR4 signal transduction inhibitor.[3][4] While its precise binding site is not as extensively characterized in the provided literature as Eritoran's, it effectively suppresses the downstream consequences of TLR4 activation, such as the activation of the transcription factor NF-κB and the production of inflammatory cytokines.[3][4]

Below is a diagram illustrating the TLR4 signaling pathway and the points of inhibition for these antagonists.

TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS MD2 MD-2 LPS->MD2 Binds Eritoran Eritoran Eritoran->MD2 Competitively Binds TLR4_monomer TLR4 TLR4_MD2_complex TLR4/MD-2 Complex TLR4_dimer TLR4/MD-2 Dimerization TLR4_MD2_complex->TLR4_dimer LPS-induced MyD88 MyD88 TLR4_dimer->MyD88 Recruitment This compound This compound This compound->MyD88 Inhibits Signaling TRAF6 TRAF6 MyD88->TRAF6 Signal Transduction IKK IKK Complex TRAF6->IKK Signal Transduction NFkB NF-κB IKK->NFkB Signal Transduction Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: TLR4 signaling pathway and antagonist inhibition points.

Comparative Performance Data

Quantitative data on the inhibitory potency of this compound and Eritoran have been reported in various in vitro systems. While direct head-to-head studies are limited, the available data allows for a comparative assessment. The IC50 values for this compound have been converted from µg/mL to µM for a standardized comparison, using a molecular weight of 330.23 g/mol .

Parameter This compound Eritoran (E5564) Experimental System Reference
IC50 (NF-κB Activation) ~7.27 µM (2.4 µg/mL)Not explicitly stated in provided resultsLPS-induced NF-κB in luciferase reporter cells[3][4]
IC50 (TNF-α Production) ~2.12 µM (0.7 µg/mL)>95% inhibition at 25 nM (0.025 µM)LPS-stimulated human PBMCs / Whole Blood[2][3][4]
IC50 (IL-6 Production) ~1.30 µM (0.43 µg/mL)Not explicitly stated in provided resultsLPS-stimulated human endothelial cells[3]
In Vivo Efficacy Protected mice from lethality in endotoxin shock and CLP sepsis models (10-20 mg/kg)Conferred survival benefit in animal models of sepsisMurine sepsis models
Clinical Development PreclinicalFailed Phase III trial for severe sepsis (did not reduce 28-day mortality)Human clinical trials[5][6][7]

Note: IC50 values are highly dependent on experimental conditions (e.g., cell type, LPS concentration, incubation time). The data presented is aggregated from different studies and should be interpreted with caution.

Key Experimental Protocols

Detailed and reproducible protocols are essential for evaluating and comparing TLR4 antagonists. Below are representative methodologies for two key in vitro assays.

LPS-Induced Cytokine Production in Human PBMCs

This assay measures the ability of a compound to inhibit the production of inflammatory cytokines from primary human immune cells following stimulation with LPS.

Methodology:

  • Isolation of PBMCs:

    • Dilute whole blood collected in heparinized tubes with an equal volume of Phosphate-Buffered Saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque® density gradient medium in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer and carefully collect the mononuclear cell layer (the "buffy coat").

    • Wash the collected cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.

    • Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin/streptomycin).

    • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Assay Procedure:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Pre-treat the cells with various concentrations of the test inhibitor (this compound or Eritoran) or vehicle control for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Stimulate the cells by adding LPS (from E. coli O111:B4) to a final concentration of 10-100 ng/mL.

    • Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Collect the supernatant for cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

PBMC_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis A Isolate PBMCs from Whole Blood B Wash & Count Cells A->B C Seed Cells in 96-well Plate B->C D Pre-treat with Inhibitor/Vehicle C->D E Stimulate with LPS D->E F Incubate (6-24h) E->F G Centrifuge Plate F->G H Collect Supernatant G->H I Quantify Cytokines (ELISA) H->I

Caption: Workflow for LPS-induced cytokine assay in PBMCs.
NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activity of the NF-κB transcription factor, a key downstream effector in the TLR4 pathway, using a reporter gene system.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK293 or THP-1) that stably or transiently expresses TLR4, MD-2, and CD14.

    • Transfect the cells with a luciferase reporter plasmid containing multiple NF-κB response elements upstream of the luciferase gene. A co-transfection with a constitutively expressed control reporter (e.g., Renilla luciferase) is recommended for normalization.

    • Plate the transfected cells in a 96-well, white-walled assay plate and allow them to adhere overnight.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Add fresh medium containing serial dilutions of the TLR4 inhibitor (this compound or Eritoran) or vehicle control.

    • Incubate for 1-2 hours at 37°C.

    • Add LPS (10-100 ng/mL) to stimulate the TLR4 pathway. Include unstimulated control wells.

    • Incubate for an additional 5-6 hours to allow for reporter gene expression.

  • Luciferase Activity Measurement:

    • Remove the medium and lyse the cells using a lysis buffer compatible with the luciferase assay system.

    • Add the luciferase substrate to the cell lysate.

    • Immediately measure the luminescence using a plate-reading luminometer.

    • If a control reporter was used, add the appropriate substrate and measure its activity.

    • Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity. Calculate the percentage of inhibition relative to the LPS-stimulated vehicle control.

Summary and Conclusion

Both this compound and Eritoran are potent inhibitors of the TLR4 signaling pathway, with distinct chemical structures and developmental histories.

  • Eritoran is a well-characterized competitive antagonist of the TLR4/MD-2 complex. Despite strong preclinical data, it ultimately failed to demonstrate efficacy in a large-scale Phase III clinical trial for severe sepsis, highlighting the complexity of targeting this pathway in a heterogeneous patient population.[5][6][7]

  • This compound is a small molecule inhibitor that demonstrates low micromolar to high nanomolar potency in blocking LPS-induced inflammation in various human cell types in vitro.[3][4] Preclinical studies in animal models of sepsis have shown promising results.

For researchers, this compound represents a valuable tool for investigating the role of TLR4 signaling in various disease models. Eritoran, while not successful as a sepsis therapeutic, remains a benchmark compound for TLR4/MD-2 antagonism. The choice between these inhibitors will depend on the specific research question, experimental model, and desired mechanism of action. The provided protocols offer a foundation for conducting rigorous in vitro comparisons to guide future drug development efforts targeting the TLR4 pathway.

References

A Comparative Analysis of M62812 and Other TLR4 Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the Toll-like Receptor 4 (TLR4) antagonist M62812 against other prominent TLR4 inhibitors, TAK-242 (Resatorvid) and Eritoran. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of publicly available experimental data to inform preclinical research and development decisions.

Introduction to TLR4 Antagonism

Toll-like Receptor 4 is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. While essential for host defense, dysregulated TLR4 signaling can contribute to the pathophysiology of various inflammatory conditions, including sepsis, autoimmune diseases, and neuroinflammation. TLR4 antagonists are a class of molecules designed to inhibit this signaling pathway, offering therapeutic potential for a range of inflammatory disorders.

Comparative Efficacy of TLR4 Antagonists

The following tables summarize the in vitro efficacy of this compound, TAK-242, and Eritoran based on available preclinical data. Direct comparative studies between this compound and the other antagonists are limited; therefore, the data is presented from individual studies to allow for a cross-comparison of their inhibitory activities.

Table 1: In Vitro Inhibition of NF-κB Activation

CompoundCell LineStimulantIC50Reference
This compoundNF-κB luciferase-expressing cellsLPS2.4 µg/mL[1]
TAK-242HEK293 cells (expressing human TLR4/MD2/CD14)LPSNot explicitly defined as IC50, but significant inhibition observed
EritoranNot explicitly defined in terms of IC50 for NF-κBLPSBlocked NF-κB activation

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production

CompoundCell TypeCytokineIC50Reference
This compoundPeripheral blood mononuclear cellsTNF-α0.7 µg/mL[1]
This compoundHuman endothelial cellsIL-60.43 µg/mL[1]
TAK-242RAW264.7 cells and mouse peritoneal macrophagesNO, TNF-α, IL-61.1 to 11 nM
TAK-242Human peripheral blood mononuclear cellsMultiple cytokines11 to 33 nM
EritoranHuman myeloid and macrophage culturesNot specifiedInhibited cytokine production

Table 3: In Vitro Inhibition of Adhesion Molecule Expression

CompoundCell TypeMoleculeIC50Reference
This compoundHuman endothelial cellsE-selectin1.4 µg/mL[1]
TAK-242Not Reported--
EritoranNot Reported--

Table 4: In Vivo Efficacy in Animal Models

CompoundAnimal ModelKey FindingsReference
This compoundMurine d-galactosamine-sensitized endotoxin shock modelProtected mice from lethality and reduced inflammatory and coagulatory parameters at 10-20 mg/kg (single intravenous administration).
This compoundMurine cecal ligation and puncture modelPrevented lethality at 20 mg/kg.
TAK-242Murine and porcine models of sepsisSuppressed serum levels of TNF-α, IL-1, and IL-6.
EritoranAnimal models of bacterial sepsisConferred a survival benefit.

Signaling Pathways and Mechanism of Action

The following diagram illustrates the canonical TLR4 signaling pathway and the points of intervention for this compound, TAK-242, and Eritoran.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_antagonists TLR4 Antagonists LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4_dimer TLR4 Dimer MD2->TLR4_dimer activates MyD88 MyD88 TLR4_dimer->MyD88 MyD88-dependent TRIF TRIF TLR4_dimer->TRIF MyD88-independent IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription This compound This compound (Signaling Inhibitor) This compound->MyD88 inhibits downstream signaling This compound->TRIF TAK242 TAK-242 (Intracellular Domain) TAK242->TLR4_dimer binds intracellularly Eritoran Eritoran (MD-2 Competitor) Eritoran->MD2 competes with LPS Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Decision Target_Binding Target Binding Assay (e.g., SPR) Signaling_Assay Signaling Pathway Assay (e.g., NF-κB Reporter) Target_Binding->Signaling_Assay Cytokine_Assay Cytokine Inhibition Assay (e.g., ELISA) Signaling_Assay->Cytokine_Assay Adhesion_Assay Adhesion Molecule Assay (e.g., Flow Cytometry) Cytokine_Assay->Adhesion_Assay PK_PD Pharmacokinetics & Pharmacodynamics Adhesion_Assay->PK_PD Promising In Vitro Profile Efficacy_Model Efficacy Model (e.g., Endotoxin Shock) PK_PD->Efficacy_Model Toxicity_Study Preliminary Toxicity Assessment Efficacy_Model->Toxicity_Study Data_Analysis Comparative Data Analysis (IC50, Survival Curves) Toxicity_Study->Data_Analysis Lead_Optimization Lead Optimization or Candidate Selection Data_Analysis->Lead_Optimization

References

Validating M62812's Specificity for TLR4 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of M62812, a Toll-like receptor 4 (TLR4) signaling inhibitor, with other potential alternatives, supported by experimental data. This compound has been identified as a promising candidate for the research of sepsis by inhibiting endothelial and leukocyte activation and reducing lipopolysaccharide (LPS)-induced coagulation and inflammatory responses.[1][2]

Mechanism of Action

This compound is a benzisothiazole derivative that functions as a Toll-like receptor 4 (TLR4) signaling inhibitor.[3][4] The TLR4 signaling pathway is a key component of the innate immune system, recognizing LPS, a major component of the outer membrane of Gram-negative bacteria.[3][5] Activation of TLR4 triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines and the activation of coagulation pathways, which are central to the pathogenesis of sepsis.[2][3] this compound suppresses the upregulation of inflammatory cytokines, adhesion molecules, and procoagulant activity induced by LPS in various human cell types.[3][4]

Quantitative Performance Data

The following table summarizes the in vitro efficacy of this compound in inhibiting various LPS-induced responses. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in different cellular contexts.

Assay Cell Type Parameter Measured IC50 (µg/mL) Reference
NF-κB ActivationNF-κB luciferase-expressing cellsLuciferase Activity2.4[1][2]
TNF-α ProductionPeripheral Blood Mononuclear CellsTNF-α Levels0.7[1][2]
IL-6 ProductionHuman Endothelial CellsIL-6 Levels0.43[1][2]
E-selectin ProductionHuman Endothelial CellsE-selectin Levels1.4[1][2]
In Vivo Efficacy

In animal models of sepsis, this compound has demonstrated significant protective effects. A single intravenous administration of 10-20 mg/kg of this compound protected mice from lethality in a D-galactosamine-sensitized endotoxin shock model and reduced inflammatory and coagulation parameters.[3][4] Furthermore, in a murine cecal ligation and puncture model, a more clinically relevant model of sepsis, this compound at a dose of 20 mg/kg also prevented lethality.[3][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound are provided below.

In Vitro Inhibition of LPS-Induced Responses

1. Cell Culture and Treatment:

  • Human peripheral blood mononuclear cells (PBMCs) or human vascular endothelial cells are cultured under standard conditions.

  • Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • Following pre-incubation, cells are stimulated with an optimal concentration of lipopolysaccharide (LPS) to induce an inflammatory response.

2. Measurement of Inflammatory Mediators:

  • Cytokine Production (TNF-α, IL-6): Supernatants from cell cultures are collected after a defined incubation period (e.g., 6 hours). Cytokine concentrations are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for the target cytokine.

  • Adhesion Molecule Expression (E-selectin): Cell surface expression of E-selectin on endothelial cells is determined by cell-based ELISA or flow cytometry using a specific antibody.

  • NF-κB Activation: NF-κB activation is assessed using a reporter gene assay in cells stably transfected with a luciferase gene under the control of an NF-κB promoter. Luciferase activity is measured using a luminometer.

3. Data Analysis:

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Murine Sepsis Models

1. Endotoxin Shock Model:

  • Mice are sensitized with D-galactosamine.

  • A lethal dose of LPS is administered intraperitoneally.

  • This compound or a vehicle control is administered intravenously at a specified time relative to the LPS challenge.

  • Survival is monitored over a set period (e.g., 72 hours).

  • Blood samples may be collected to measure inflammatory cytokines and coagulation markers.

2. Cecal Ligation and Puncture (CLP) Model:

  • A laparotomy is performed on anesthetized mice.

  • The cecum is ligated below the ileocecal valve and punctured with a needle of a specific gauge to induce polymicrobial sepsis.

  • The cecum is returned to the peritoneal cavity, and the incision is closed.

  • This compound or a vehicle control is administered at specified time points post-surgery.

  • Survival is monitored, and organ damage can be assessed histologically.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines induces transcription of This compound This compound This compound->TLR4 inhibits

Caption: TLR4 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cells Culture Human Cells (PBMCs, Endothelial Cells) pretreat Pre-treat with this compound (Dose-response) cells->pretreat stimulate Stimulate with LPS pretreat->stimulate measure Measure Inflammatory Markers (ELISA, Reporter Assay) stimulate->measure ic50 Calculate IC50 measure->ic50 model Induce Sepsis in Mice (Endotoxin Shock or CLP) treat Administer this compound (i.v.) model->treat monitor Monitor Survival & Measure Biomarkers treat->monitor assess Assess Efficacy monitor->assess

Caption: Experimental workflow for validating the specificity of this compound.

Comparison with Other TLR4 Inhibitors

While direct head-to-head comparative studies between this compound and other specific TLR4 inhibitors are not extensively detailed in the public domain, the validation approach for TLR4 inhibitors generally follows a similar pattern. For instance, the discovery and validation of another class of small molecule TLR4 inhibitors, such as C34, also involved in vitro screening in various cell lines (e.g., enterocytes and macrophages) and in vivo testing in models of endotoxemia.[6][7] The efficacy of these compounds is similarly determined by their ability to inhibit LPS-induced inflammatory responses.[6][7]

The specificity of TLR4 inhibitors is a critical aspect, as off-target effects can lead to unwanted side effects. The development of TLR4 antagonists has been a significant area of research, with some compounds progressing to clinical trials.[8] However, the translation of efficacy from rodent models to humans has been challenging.[5]

References

M62812: A Focused Inhibitor of TLR4 Signaling with Limited Public Data on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, M62812 has been identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling. However, a comprehensive public profile of its cross-reactivity with other Toll-like receptors (TLRs) remains largely unavailable in peer-reviewed literature and public databases.

This compound, a benzisothiazole derivative, has been shown to effectively suppress the inflammatory cascade initiated by lipopolysaccharide (LPS), the primary ligand for TLR4.[1][2][3] This inhibitory action prevents the activation of downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and other mediators.[1][2][3] While its activity against TLR4 is documented, extensive studies detailing its selectivity and potential off-target effects on other TLR family members are not publicly accessible. This lack of cross-reactivity data is a critical gap for a complete understanding of its therapeutic potential and safety profile.

In Vitro Inhibition of TLR4-Mediated Responses

Published studies have demonstrated the efficacy of this compound in various in vitro models of TLR4 activation. These experiments highlight its ability to interfere with key inflammatory processes.

Cell TypeAssayEndpoint MeasuredIC50 (µg/mL)Reference
NF-κB Luciferase-Expressing CellsLPS-induced NF-κB ActivationLuciferase Activity2.4[1]
Peripheral Blood Mononuclear CellsLPS-induced TNF-α ProductionTNF-α Levels0.7[1]
Human Endothelial CellsLPS-induced IL-6 ProductionIL-6 Levels0.43[1]
Human Endothelial CellsLPS-induced E-selectin ProductionE-selectin Levels1.4[1]

Experimental Protocols

NF-κB Reporter Gene Assay: A standard method to assess the inhibition of TLR4 signaling is through a reporter gene assay. In this setup, cells are engineered to express a reporter gene, such as luciferase, under the control of an NF-κB responsive promoter.

  • Cell Culture: NF-κB luciferase-expressing cells are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified duration.

  • Stimulation: The cells are then stimulated with a known TLR4 agonist, typically LPS, to induce NF-κB activation.

  • Lysis and Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of NF-κB activation.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.

Cytokine Production Assay: To measure the effect of this compound on the production of inflammatory cytokines, primary cells or cell lines are used.

  • Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) or human endothelial cells are isolated and cultured.

  • Inhibitor Treatment: The cells are treated with different concentrations of this compound.

  • TLR Agonist Stimulation: Following pre-incubation with the inhibitor, the cells are stimulated with LPS.

  • Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of cytokines such as TNF-α and IL-6 in the supernatant is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).

  • IC50 Determination: The IC50 value is determined by analyzing the dose-response curve of cytokine inhibition by this compound.

Visualizing the Mechanism and Experimental Approach

To illustrate the biological context and experimental design for evaluating TLR inhibitors, the following diagrams are provided.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP Binds CD14 CD14 LBP->CD14 Transfers to MD2 MD-2 CD14->MD2 Presents to TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Induces Transcription This compound This compound This compound->TLR4 Inhibits

Caption: TLR4 signaling pathway initiated by LPS and inhibited by this compound.

TLR_Cross_Reactivity_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Cell_Lines HEK293 cells expressing specific TLRs (e.g., TLR2, TLR3, TLR5, etc.) Incubation Pre-incubate cells with this compound Cell_Lines->Incubation Compound This compound (Test Compound) Compound->Incubation Stimulation Stimulate with specific TLR ligand (e.g., Pam3CSK4 for TLR2, Poly(I:C) for TLR3) Incubation->Stimulation Measurement Measure downstream readout (e.g., NF-κB reporter activity, cytokine production) Stimulation->Measurement Dose_Response Generate dose-response curves Measurement->Dose_Response IC50_Calculation Calculate IC50 for each TLR Dose_Response->IC50_Calculation Comparison Compare IC50 values to determine selectivity IC50_Calculation->Comparison

Caption: Workflow for assessing TLR inhibitor cross-reactivity.

References

A Head-to-Head Comparison of M62812 and Other Sepsis Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The quest for effective therapies beyond the current standard of care is a priority in medical research. This guide provides a head-to-head comparison of M62812, a novel Toll-like Receptor 4 (TLR4) signaling inhibitor, with other emerging and established treatments for sepsis. We will delve into their mechanisms of action, present available experimental data, and outline the methodologies of key studies to offer a comprehensive overview for the scientific community.

Executive Summary

The current standard of care for sepsis primarily involves early administration of antibiotics, fluid resuscitation, and vasopressor therapy to maintain blood pressure.[1][2][3][4][5] While crucial for patient management, these supportive measures do not directly target the underlying inflammatory cascade that drives sepsis pathology. This has spurred the development of novel therapeutics aimed at modulating the host's immune response.

This guide will compare the preclinical data of the TLR4 inhibitor, this compound, with clinical findings for several other investigational therapies:

  • Adrecizumab: A monoclonal antibody that targets the vasoactive peptide adrenomedullin to restore vascular integrity.

  • Allocetra: An off-the-shelf cell therapy designed to modulate the immune response.

  • Anakinra: An interleukin-1 receptor antagonist that has shown promise in a specific subset of sepsis patients.

  • Selepressin: A selective vasopressin V1a receptor agonist that was investigated for its vasopressor effects.

By examining the available evidence, this guide aims to provide a clear and objective comparison to inform future research and development in the field of sepsis therapeutics.

Mechanism of Action and Signaling Pathways

A fundamental understanding of the signaling pathways targeted by these therapies is crucial for their evaluation.

This compound: This compound inhibits the Toll-like Receptor 4 (TLR4) signaling pathway.[6][7][8][9] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of coagulation pathways, both of which are central to the pathophysiology of sepsis.[6][8][9]

M62812_Mechanism_of_Action cluster_pathway TLR4 Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 Inhibits NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Coagulation Coagulation Activation NFkB->Coagulation

This compound inhibits the TLR4 signaling pathway, blocking the inflammatory cascade.

Adrecizumab: This monoclonal antibody targets the N-terminus of adrenomedullin (ADM), a peptide hormone involved in regulating vascular tone and permeability.[10] In sepsis, excess ADM can lead to vasodilation and vascular leakage. Adrecizumab is designed to stabilize circulating ADM, enhancing its beneficial effects on the endothelial barrier while reducing its detrimental vasodilatory effects in the interstitium.[10]

Adrecizumab_Mechanism_of_Action cluster_pathway Adrenomedullin (ADM) Pathway in Sepsis ADM Adrenomedullin (ADM) Endothelium Endothelial Barrier ADM->Endothelium Stabilizes Vasodilation Vasodilation ADM->Vasodilation Causes Adrecizumab Adrecizumab Adrecizumab->ADM Binds & Stabilizes VascularLeakage Vascular Leakage Endothelium->VascularLeakage Prevents

Adrecizumab stabilizes adrenomedullin to enhance endothelial barrier function.

Head-to-Head Comparison of Efficacy

The following tables summarize the available quantitative data for this compound and the selected alternative treatments.

Table 1: Preclinical Efficacy of this compound
ParameterCell/Animal ModelResultsSource
IC50 for NF-κB activation NF-κB luciferase-expressing cells2.4 μg/mL[6][8]
IC50 for TNF-α production Human peripheral blood mononuclear cells0.7 μg/mL[6][8]
IC50 for IL-6 production Human endothelial cells0.43 μg/mL[6][8]
IC50 for E-selectin production Human endothelial cells1.4 μg/mL[6][8]
Survival Murine d-galactosamine-sensitized endotoxin shock modelProtected mice from lethality at 10-20 mg/kg[7][8][9]
Survival Murine cecal ligation and puncture (CLP) modelPrevented lethality at 20 mg/kg[7][8][9]
Table 2: Clinical Efficacy of Alternative Sepsis Treatments
TreatmentClinical TrialKey Efficacy Endpoints & ResultsSource
Adrecizumab AdrenOSS-2 (Phase II)28-day mortality: 23.9% (Adrecizumab) vs. 27.7% (placebo); HR 0.84 (95% CI 0.53-1.31), p=0.44. Change in SOFA score: More pronounced improvement in the Adrecizumab group (difference of 0.76, 95% CI 0.18-1.35; p=0.007).[10][11][12]
Allocetra Phase IIMortality: 65% reduction in overall mortality rate compared to expected outcomes. SOFA score reduction (by day 28): 90% in urinary tract infections, 68% in community-acquired pneumonia, 36% in internal abdominal infections.[13][14][15]
Anakinra Re-analysis of Phase III28-day survival in patients with HBD/DIC: 65.4% (Anakinra) vs. 35.3% (placebo); HR for death 0.28 (0.11-0.71), p=0.0071.[16]
Selepressin SEPSIS-ACT (Phase 2b/3)Ventilator- and vasopressor-free days: 15.0 (Selepressin) vs. 14.5 (placebo); difference 0.6 (95% CI -1.3 to 2.4), p=0.41. 90-day mortality: 40.6% (Selepressin) vs. 39.4% (placebo); difference 1.1% (95% CI -6.5 to 8.8), p=0.77. Trial stopped for futility.[17][18][19]

Experimental Protocols

Detailed methodologies are essential for the critical evaluation of research findings. Below are summaries of the experimental protocols for the key studies cited.

This compound Preclinical Studies
  • In Vitro Assays: Human peripheral blood mononuclear cells and human umbilical vein endothelial cells were stimulated with LPS in the presence of varying concentrations of this compound. Cytokine levels (TNF-α, IL-6) and E-selectin expression were measured by ELISA. NF-κB activation was assessed using a luciferase reporter assay.[6][8]

  • Animal Models:

    • Endotoxin Shock Model: Mice were sensitized with D-galactosamine and then challenged with LPS. This compound was administered intravenously, and survival was monitored. Inflammatory and coagulation markers were measured in plasma.[7][8][9]

    • Cecal Ligation and Puncture (CLP) Model: Sepsis was induced in mice by ligating and puncturing the cecum. This compound was administered intravenously, and survival was the primary endpoint.[7][8][9]

M62812_Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo CellCulture Cell Culture (PBMCs, HUVECs) LPS_Stim LPS Stimulation + this compound CellCulture->LPS_Stim Analysis_invitro Measure Cytokines, E-selectin, NF-κB LPS_Stim->Analysis_invitro AnimalModel Mouse Model (Endotoxin Shock or CLP) Treatment IV Administration of this compound AnimalModel->Treatment Outcome Monitor Survival, Measure Biomarkers Treatment->Outcome

Preclinical experimental workflow for this compound.
AdrenOSS-2 Clinical Trial (Adrecizumab)

  • Study Design: A phase 2a, double-blind, randomized, placebo-controlled, biomarker-guided trial.[11][12]

  • Participants: 301 patients with early septic shock and elevated plasma adrenomedullin levels (>70 pg/mL).[10][11][12]

  • Intervention: A single infusion of adrecizumab (2 or 4 mg/kg) or placebo.[11][12]

  • Primary Endpoints: Safety and tolerability.[11][12]

  • Secondary Endpoints: Sepsis Support Index (SSI), change in Sequential Organ Failure Assessment (SOFA) score, and 28-day mortality.[11][12]

AdrenOSS2_Workflow cluster_trial AdrenOSS-2 Trial Workflow Screening Screen Patients with Early Septic Shock Biomarker Measure Plasma ADM (>70 pg/mL) Screening->Biomarker Randomization Randomize (1:1:2) - Placebo - Adrecizumab 2 mg/kg - Adrecizumab 4 mg/kg Biomarker->Randomization Treatment_Admin Single IV Infusion Randomization->Treatment_Admin FollowUp Follow-up for 28 days Treatment_Admin->FollowUp Endpoints Assess Safety, Tolerability, SOFA, Mortality FollowUp->Endpoints

Workflow of the AdrenOSS-2 clinical trial for Adrecizumab.

Conclusion

The landscape of sepsis treatment is evolving, with a shift towards targeted therapies that modulate the host's immune response. This compound, as a TLR4 signaling inhibitor, represents a promising preclinical candidate that targets a key pathway in the inflammatory cascade of sepsis. Its ability to reduce inflammatory mediators and improve survival in animal models warrants further investigation.

In comparison, Adrecizumab and Allocetra have shown encouraging results in Phase II clinical trials, suggesting potential benefits in improving organ function and, in the case of Allocetra, a notable reduction in mortality compared to expected outcomes. The case of Anakinra highlights the potential of a personalized medicine approach in sepsis, where a therapy may be highly effective in a specific subpopulation of patients. Conversely, the experience with Selepressin underscores the challenges in translating promising preclinical or early-phase clinical findings into successful late-stage clinical trials.

For researchers and drug developers, this comparative analysis highlights the diverse therapeutic strategies being explored for sepsis. The data presented here should serve as a valuable resource for identifying promising targets, designing future clinical trials, and ultimately, developing more effective treatments for this devastating condition. Future research should focus on validating these findings in larger, well-designed clinical trials and identifying biomarkers that can guide the selection of patients most likely to benefit from these novel therapies.

References

M62812 in Sepsis Research: A Comparative Guide to TLR4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of sepsis research, the quest for effective therapeutic agents remains a paramount challenge. Among the promising targets is the Toll-like receptor 4 (TLR4), a key mediator of the inflammatory cascade triggered by lipopolysaccharide (LPS) from Gram-negative bacteria. This guide provides a comprehensive comparison of M62812, a TLR4 signaling inhibitor, with other notable alternatives, focusing on their advantages and limitations in a research context. This analysis is supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their endeavors.

This compound: A Potent Inhibitor of TLR4 Signaling

This compound is a benzisothiazole derivative that has demonstrated significant efficacy in preclinical studies by inhibiting TLR4 signal transduction.[1] Its primary application in research is the investigation of sepsis and inflammatory responses.[1] this compound effectively suppresses the upregulation of inflammatory cytokines, adhesion molecules, and procoagulant activity in response to LPS in both human vascular endothelial cells and peripheral mononuclear cells.[1]

Advantages of this compound in Research:
  • Broad Anti-Inflammatory Effects: this compound has been shown to inhibit the production of multiple key inflammatory mediators, including TNF-α and IL-6, as well as the activation of NF-κB, a central transcription factor in the inflammatory response.

  • Inhibition of Coagulation: A critical aspect of sepsis is the activation of coagulation cascades. This compound has been found to reduce LPS-induced coagulation, suggesting a dual therapeutic potential in addressing both inflammation and coagulopathy in sepsis.[1]

  • In Vivo Efficacy: Studies in mouse models of sepsis, such as LPS-induced endotoxemia and cecal ligation and puncture (CLP), have demonstrated that this compound can protect against lethality and reduce inflammatory and coagulation parameters.[1]

Limitations of this compound in Research:

While this compound shows promise in preclinical research, it is important to consider its limitations:

  • Limited Clinical Data: Unlike some other TLR4 inhibitors, this compound has not progressed to extensive clinical trials. Therefore, its safety and efficacy profile in humans remains largely unknown.

  • Potential for Off-Target Effects: As with many small molecule inhibitors, the potential for off-target effects exists, although specific off-target interactions for this compound have not been extensively documented in publicly available research. The possibility of off-target toxicity is a common concern for drugs undergoing clinical investigation.[2][3]

  • Challenges in Translating to Clinical Sepsis: The complexity and heterogeneity of human sepsis present significant hurdles for the clinical translation of drugs that show efficacy in homogenous animal models.

Comparative Analysis: this compound vs. Alternative TLR4 Inhibitors

To provide a comprehensive overview, this compound is compared with two other well-characterized TLR4 inhibitors that have reached clinical development stages: TAK-242 (Resatorvid) and Eritoran (E5564).

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, TAK-242, and Eritoran for the inhibition of various LPS-induced inflammatory responses. It is crucial to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.

CompoundTarget/AssayCell TypeIC50Reference
This compound NF-κB activationNF-κB luciferase-expressing cells2.4 μg/mLMedchemExpress
TNF-α productionPeripheral blood mononuclear cells0.7 μg/mLMedchemExpress
IL-6 productionHuman endothelial cells0.43 μg/mLMedchemExpress
E-selectin productionHuman endothelial cells1.4 μg/mLMedchemExpress
TAK-242 NO productionMacrophages1.8 nMSelleck Chemicals
TNF-α productionMacrophages1.9 nMSelleck Chemicals
IL-6 productionMacrophages1.3 nMSelleck Chemicals
Eritoran LPS-induced responsesNot specifiedVaries with timing and doseEritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies
In Vivo Efficacy and Clinical Development
FeatureThis compoundTAK-242 (Resatorvid)Eritoran (E5564)
Mechanism of Action Inhibits TLR4 signal transductionBinds to Cys747 in the intracellular domain of TLR4, disrupting its interaction with adaptor molecules.[4]A synthetic analog of lipid A that competitively blocks LPS from binding to the MD2-TLR4 receptor complex.[5]
In Vivo Models Effective in mouse models of LPS-induced endotoxin shock and cecal ligation and puncture (CLP).[1]Showed efficacy in murine and porcine models of sepsis.[4]Demonstrated survival benefits in animal models of bacterial sepsis.[6]
Clinical Development No extensive clinical trial data available.Failed to demonstrate a significant reduction in mortality in a Phase 3 clinical trial for severe sepsis.[4][7] Treatment was associated with methemoglobinemia in some patients.[4]A Phase 3 clinical trial (ACCESS) in patients with severe sepsis did not show a significant reduction in 28-day mortality.[5][8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental context, the following diagrams are provided.

TLR4_Signaling_Pathway TLR4 Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS MD2 MD2 LPS->MD2 binds TLR4_dimer TLR4 Dimer MD2->TLR4_dimer activates MyD88 MyD88 TLR4_dimer->MyD88 TRIF TRIF TLR4_dimer->TRIF Eritoran Eritoran Eritoran->MD2 inhibits binding TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription IRF3->Cytokines induces transcription TAK242 TAK-242 TAK242->TLR4_dimer inhibits signaling This compound This compound This compound->TLR4_dimer inhibits signaling

Caption: TLR4 signaling pathway and points of inhibition by this compound, TAK-242, and Eritoran.

Experimental_Workflow In Vivo Sepsis Model Experimental Workflow cluster_model Sepsis Model Induction cluster_treatment Treatment cluster_outcome Outcome Measures LPS_model LPS-induced Endotoxemia (i.p. injection of LPS) Vehicle Vehicle Control LPS_model->Vehicle M62812_treatment This compound Treatment (e.g., i.v. administration) LPS_model->M62812_treatment CLP_model Cecal Ligation and Puncture (CLP) (Surgical procedure) CLP_model->Vehicle CLP_model->M62812_treatment Survival Survival Rate Vehicle->Survival Cytokines Serum Cytokine Levels (e.g., TNF-α, IL-6) Vehicle->Cytokines Coagulation Coagulation Parameters Vehicle->Coagulation Organ_damage Organ Damage Assessment Vehicle->Organ_damage M62812_treatment->Survival M62812_treatment->Cytokines M62812_treatment->Coagulation M62812_treatment->Organ_damage start Animal Model (e.g., Mice) start->LPS_model start->CLP_model

Caption: General experimental workflow for evaluating this compound in mouse models of sepsis.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model

This model is used to induce a systemic inflammatory response that mimics the initial stages of sepsis.

  • Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used.

  • LPS Preparation: Lyophilized LPS from Escherichia coli (e.g., serotype 0111:B4) is reconstituted in sterile, pyrogen-free saline to the desired concentration.

  • LPS Administration: A sublethal or lethal dose of LPS (e.g., 5-20 mg/kg body weight) is administered via intraperitoneal (i.p.) injection.[9][10]

  • This compound Administration: this compound is typically dissolved in a suitable vehicle and administered intravenously (i.v.) at a specified time point relative to the LPS challenge (e.g., 1 hour before or after).

  • Monitoring and Sample Collection: Mice are monitored for survival over a set period (e.g., 48-72 hours). Blood samples can be collected at various time points to measure serum cytokine levels (e.g., TNF-α, IL-6) and coagulation markers. Tissues can be harvested for histological analysis of organ damage.

Cecal Ligation and Puncture (CLP) Mouse Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that more closely resembles the clinical progression of the disease.[11]

  • Animal Model: C57BL/6 mice (8-12 weeks old) are typically used.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).[11]

  • Surgical Procedure:

    • A midline laparotomy (1-2 cm incision) is performed to expose the cecum.[12]

    • The cecum is ligated with a suture at a specific distance from the distal end (e.g., 5-10 mm) to induce a defined level of ischemic necrosis. The ligation should not obstruct the bowel.[12]

    • The ligated cecum is then punctured once or twice with a specific gauge needle (e.g., 21-25 gauge) to allow fecal contents to leak into the peritoneal cavity.[12][13]

    • The cecum is gently squeezed to extrude a small amount of feces.

    • The cecum is returned to the abdominal cavity, and the incision is closed in layers.[11]

  • Fluid Resuscitation and Analgesia: Post-surgery, mice receive fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously) and analgesics.[11]

  • This compound Administration: this compound is administered at specified time points before or after the CLP procedure.

  • Monitoring and Outcome Assessment: Similar to the LPS model, animals are monitored for survival, and samples are collected for analysis of inflammatory markers, coagulation, and organ function.

Conclusion

This compound presents itself as a valuable research tool for investigating the role of TLR4 in sepsis and inflammation. Its ability to inhibit both inflammatory and coagulation pathways in preclinical models makes it a compound of significant interest. However, the lack of clinical data for this compound stands in contrast to TAK-242 and Eritoran, whose progression to and subsequent failure in Phase 3 clinical trials underscore the profound challenges in translating promising preclinical findings in sepsis to effective human therapies. Researchers utilizing this compound should be cognizant of these translational hurdles and the general limitations of TLR4 inhibition observed in the clinical setting. The provided experimental protocols and comparative data aim to equip researchers with the necessary information to effectively design and interpret studies involving this compound and its alternatives.

References

Reproducibility of M62812's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of M62812, a Toll-like receptor 4 (TLR4) signaling inhibitor, with other relevant TLR4 antagonists. The data presented is collated from published experimental studies to aid researchers in evaluating the reproducibility and comparative efficacy of these compounds.

Comparative Efficacy of TLR4 Inhibitors

The anti-inflammatory potency of this compound and its alternatives, TAK-242 and Eritoran, has been quantified by determining their half-maximal inhibitory concentrations (IC50) against key inflammatory mediators. The following table summarizes these findings from various in vitro studies. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

CompoundTargetCell TypeStimulantIC50Reference
This compound NF-κB ActivationNF-κB luciferase-expressing cellsLPS2.4 µg/mL[1][2]
TNF-α ProductionHuman Peripheral Blood Mononuclear Cells (PBMCs)LPS0.7 µg/mL[1][2]
IL-6 ProductionHuman Endothelial CellsLPS0.43 µg/mL[1][2]
E-selectin ProductionHuman Endothelial CellsLPS1.4 µg/mL[1][2]
TAK-242 Nitric Oxide (NO) ProductionMurine Macrophages (RAW264.7)LPS1.8 nM[3]
TNF-α ProductionMurine Macrophages (RAW264.7)LPS1.9 nM[3]
IL-6 ProductionMurine Macrophages (RAW264.7)LPS1.3 nM[3]
TNF-α ProductionHuman Peripheral Blood Mononuclear Cells (PBMCs)LPS11-33 nM[3]
Eritoran TNF-α ProductionHuman Whole BloodLPS~1-10 ng/mL*[4]

*Note: The IC50 for Eritoran is presented as a range as it varies depending on the source of LPS. For a detailed breakdown, please refer to the original publication.

Signaling Pathway of TLR4 Inhibition

This compound and the compared alternatives exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a critical component of the innate immune response to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The diagram below illustrates the key steps in the TLR4 signaling cascade and the points of intervention for inhibitors.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 delivers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Inflammation promotes transcription of Inhibitor TLR4 Inhibitors (this compound, TAK-242, Eritoran) Inhibitor->TLR4_MD2 inhibit

Caption: TLR4 signaling pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. The following are representative protocols for assessing the anti-inflammatory effects of TLR4 inhibitors. These are based on the methodologies described in the cited literature for this compound, TAK-242, and Eritoran.

Inhibition of TNF-α Production in Human PBMCs

This protocol is a standard method to assess the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from primary human immune cells.

a. Cell Isolation and Culture:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Plate the cells in 96-well plates at a density of 2 x 10^5 cells per well.

b. Compound Treatment and Stimulation:

  • Prepare a stock solution of the test compound (e.g., this compound, TAK-242) in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in culture medium.

  • Add the diluted compound to the wells containing PBMCs and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce TNF-α production. Include a vehicle control (solvent only) and a positive control (LPS only).

c. Measurement of TNF-α:

  • Incubate the plates for 6-18 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plates to pellet the cells and collect the supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

d. Data Analysis:

  • Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

experimental_workflow cluster_protocol Experimental Workflow for TNF-α Inhibition Assay A Isolate Human PBMCs B Plate Cells in 96-well Plate A->B C Pre-incubate with Test Compound B->C D Stimulate with LPS C->D E Incubate for 6-18 hours D->E F Collect Supernatant E->F G Measure TNF-α by ELISA F->G H Calculate IC50 G->H

Caption: Workflow for TNF-α inhibition assay in PBMCs.

Inhibition of NF-κB Activation

This assay is used to determine if a compound inhibits the TLR4 signaling pathway upstream of cytokine gene transcription by measuring the activity of the transcription factor NF-κB.

a. Cell Line and Culture:

  • Use a stable cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A common choice is the HEK293 cell line co-transfected with TLR4, MD2, CD14, and an NF-κB-luciferase reporter construct.

  • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, penicillin, streptomycin, and a selection antibiotic (e.g., hygromycin B) to maintain the expression of the transfected genes.

b. Assay Procedure:

  • Plate the cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL).

  • Incubate for 6 hours at 37°C.

c. Measurement of Luciferase Activity:

  • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

d. Data Analysis:

  • Calculate the percentage inhibition of NF-κB activation and determine the IC50 value as described for the TNF-α assay.

Reproducibility and Standardization

The reproducibility of in vitro anti-inflammatory assays can be influenced by several factors, including:

  • Reagent Variability: The source and purity of LPS, cell culture media, and serum can significantly impact the cellular response.

  • Cell Passage Number: The responsiveness of cell lines can change with increasing passage number.

  • Inter-donor Variability: When using primary cells like PBMCs, there can be considerable variability in the inflammatory response between different donors.

To enhance reproducibility, it is crucial to:

  • Use highly purified and standardized reagents.

  • Maintain a consistent cell culture practice, including monitoring cell passage numbers.

  • When using primary cells, include a sufficient number of donors to account for biological variability.

  • Employ standardized and well-validated assay protocols.

References

Benchmarking M62812: A Comparative Guide to the Latest TLR4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Toll-like receptor 4 (TLR4) signaling pathway is a critical mediator of the innate immune response, playing a key role in the recognition of pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Dysregulation of TLR4 signaling is implicated in a range of inflammatory diseases, including sepsis, autoimmune disorders, and neuroinflammation, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of M62812, a potent TLR4 signaling inhibitor, with other leading and latest-generation TLR4 antagonists: Resatorvid (TAK-242), Eritoran (E5564), and ApTOLL.

At a Glance: Comparative Efficacy of TLR4 Inhibitors

The following tables summarize the available quantitative data for this compound and its competitors. It is important to note that direct head-to-head studies are limited, and the presented data is compiled from various sources with differing experimental conditions. Therefore, these values should be considered indicative of potency rather than as a direct comparative measure.

Table 1: In Vitro Inhibitory Activity of TLR4 Antagonists

InhibitorTarget Cell TypeAssayIC50
This compound NF-κB Luciferase-Expressing CellsNF-κB Activation2.4 µg/mL[1]
Peripheral Blood Mononuclear CellsTNF-α Production0.7 µg/mL[1]
Human Endothelial CellsIL-6 Production0.43 µg/mL[1]
Human Endothelial CellsE-selectin Production1.4 µg/mL[1]
Resatorvid (TAK-242) Murine Macrophages (RAW264.7)Nitric Oxide (NO) Production1.8 nM[2]
Murine Macrophages (RAW264.7)TNF-α Production1.9 nM[2]
Murine Macrophages (RAW264.7)IL-6 Production1.3 nM[2]
Human Peripheral Blood Mononuclear CellsNO, TNF-α, IL-6 Production11-33 nM
Eritoran (E5564) Not specifiedLPS-induced Cytokine ProductionPotent inhibition observed, but specific IC50 values are not consistently reported. Effectively blocks LPS response at plasma concentrations of ~3 µg/mL.
ApTOLL Not specifiedIn vitro cytokine inhibition data not readily available. Efficacy primarily demonstrated in in vivo and clinical settings.Not Applicable

Table 2: In Vivo Efficacy of TLR4 Antagonists in Preclinical Models

InhibitorAnimal ModelKey Findings
This compound D-galactosamine-sensitized endotoxin shock mouse modelIntravenous administration of 10-20 mg/kg protected mice from lethality and reduced inflammatory and coagulation parameters[3].
Murine cecal ligation and puncture (CLP) modelIntravenous administration of 20 mg/kg prevented lethality[3].
Resatorvid (TAK-242) E. coli-induced lethality model in miceCo-administration with antibiotics significantly protected mice from lethality at doses of 0.3 mg/kg or more[4].
Lipoteichoic acid (LTA)-induced lethality model in miceRescued mice from death at doses of 0.3 mg/kg or more[4].
Eritoran (E5564) Influenza-induced lethality in miceTherapeutic administration blocked lethality, reduced lung pathology, and decreased viral titers[4].
Hemorrhagic shock/trauma in miceReduced liver injury, gut barrier dysfunction, and suppressed the inflammatory response[5].
ApTOLL Ischemic stroke rat modelIntravenous administration of 0.45 mg/kg was cerebroprotective, reducing infarct volume and hemorrhagic risk[6].
Myocardial infarction pig modelReduced cardiac troponin-1 levels and improved heart function[1].

Mechanisms of Action: A Visual Guide

The inhibitory action of these molecules on the TLR4 signaling pathway occurs at distinct points. The following diagrams, generated using Graphviz, illustrate the TLR4 signaling cascade and the specific mechanisms of this compound and its competitors.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD2 CD14->MD2 presents to TLR4_dimer TLR4 Dimer MD2->TLR4_dimer activates TIR_domain TIR Domain TLR4_dimer->TIR_domain Eritoran Eritoran (E5564) Eritoran->MD2 Inhibits (Lipid A antagonist) ApTOLL ApTOLL ApTOLL->TLR4_dimer Inhibits (Aptamer binding) MyD88 MyD88 TIR_domain->MyD88 MyD88-dependent TRIF TRIF TIR_domain->TRIF TRIF-dependent TAK1 TAK1 MyD88->TAK1 IRF3 IRF3 TRIF->IRF3 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription IFNs Type I IFNs IRF3->IFNs Transcription This compound This compound This compound->TIR_domain Inhibits (Signal Transduction) TAK242 Resatorvid (TAK-242) TAK242->TIR_domain Inhibits (Binds Cys747)

Caption: TLR4 Signaling Pathway and Inhibitor Mechanisms.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cell_culture 1. Cell Culture (e.g., Macrophages, PBMCs) inhibitor_treatment 2. Pre-treatment with TLR4 Inhibitor cell_culture->inhibitor_treatment lps_stimulation 3. LPS Stimulation inhibitor_treatment->lps_stimulation supernatant_collection 4. Supernatant Collection lps_stimulation->supernatant_collection nfkb_assay 5a. NF-κB Luciferase Assay lps_stimulation->nfkb_assay cytokine_quantification 5. Cytokine Quantification (ELISA) supernatant_collection->cytokine_quantification animal_model 1. Animal Model of Sepsis (CLP or Endotoxin Shock) inhibitor_admin 2. Administration of TLR4 Inhibitor animal_model->inhibitor_admin monitoring 3. Monitoring Survival and Clinical Scores inhibitor_admin->monitoring sample_collection 4. Blood/Tissue Collection monitoring->sample_collection biomarker_analysis 5. Biomarker Analysis (Cytokines, Coagulation markers) sample_collection->biomarker_analysis

References

Safety Operating Guide

Proper Disposal of M62812: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of laboratory waste is paramount for ensuring a safe and compliant research environment. This document provides essential, step-by-step guidance for the proper disposal of M62812, a benzisothiazole derivative that functions as a Toll-like Receptor 4 (TLR4) signal transduction inhibitor.[1] While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to minimize environmental impact and uphold laboratory safety standards.

Immediate Safety and Handling Protocols

Before proceeding with disposal, ensure that all handling of this compound is conducted in accordance with standard laboratory safety practices.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from spills.

Handling Procedures:

  • Avoid generating dust when working with the solid form of this compound.

  • Handle in a well-ventilated area or under a chemical fume hood.

  • In case of a spill, contain the material, prevent it from entering drains, and clean the area thoroughly. Dispose of spill cleanup materials as chemical waste.

Step-by-Step Disposal Procedures for this compound

The appropriate disposal route for this compound depends on its form (solid, solution, or contaminated material) and, most importantly, on the specific guidelines of your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Characterization and Segregation

Proper segregation is the first and most critical step in waste management. Combining non-hazardous waste with hazardous waste streams results in the entire mixture being treated as hazardous, leading to increased disposal costs and environmental burden.[2]

  • Solid this compound Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container.

  • This compound Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, sealed, and appropriately labeled waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS office.

  • Contaminated Labware: Disposable items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated, lined container.

Step 2: Consultation with Institutional EHS

Before any disposal action is taken, you must consult your institution's EHS office. They will provide specific guidance based on local and state regulations. Some institutions may permit the drain disposal of non-hazardous liquids after approval, while others may require all chemical waste to be collected.[3][4]

Step 3: Disposal Pathways

Based on typical procedures for non-hazardous laboratory chemicals, the following are the likely disposal pathways, to be confirmed by your EHS department:

  • Solid this compound and Solutions: These will almost certainly need to be disposed of through your institution's chemical waste program. This involves:

    • Placing the waste in a compatible and properly sealed container.

    • Affixing a completed chemical waste tag to the container.

    • Arranging for pickup by the EHS department or their designated contractor.

  • Contaminated Labware: This is typically disposed of as solid chemical waste. Place in a designated container or a securely sealed bag, label it clearly as "this compound contaminated labware," and manage it according to your EHS guidelines.

  • Empty this compound Containers: Once thoroughly empty, deface the label to remove any hazard information and dispose of the container in the regular trash or recycling, as per institutional policy.[3]

Quantitative Data Summary

ParameterValueReference
GHS Hazard Classification Not a hazardous substance or mixtureSafety Data Sheet
RCRA Classification Not a listed hazardous waste40 CFR Part 261

This compound Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

M62812_Disposal_Workflow This compound Disposal Decision Workflow Start This compound Waste Generated Segregate Segregate Waste by Type (Solid, Liquid, Contaminated Labware) Start->Segregate Consult_EHS Consult Institutional EHS Guidelines Segregate->Consult_EHS Chem_Waste Dispose as Chemical Waste via EHS Consult_EHS->Chem_Waste Default & Safest Pathway End Properly Disposed Chem_Waste->End

Caption: Decision workflow for the safe and compliant disposal of this compound.

By following these procedures and always prioritizing the guidance of your institution's EHS department, you can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within your laboratory.

References

Essential Safety and Logistical Information for Handling M62812

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of M62812, a Toll-like Receptor 4 (TLR4) signaling inhibitor. While a Safety Data Sheet (SDS) for a compound with the same CAS number (166187-76-4) classifies it as not a hazardous substance or mixture, adherence to standard laboratory safety protocols is paramount for minimizing risk and ensuring a safe research environment. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Personal Protective Equipment (PPE)

Consistent with best practices for handling any chemical of unknown long-term effects, especially those with biological activity, the following PPE is recommended:

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile or latex glovesInspect gloves for integrity before use and change them frequently, especially if contaminated.
Body Protection Laboratory coatShould be fully buttoned to protect skin and personal clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.Use a fume hood if there is a potential for aerosolization or if handling larger quantities.
Operational Plan: Handling and Storage

Handling:

  • Ventilation: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, use a chemical fume hood.

  • Avoid Contact: Minimize direct contact with the skin and eyes.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Storage:

  • Container: Keep the container tightly closed.

  • Conditions: Store in a cool, dry place away from incompatible materials.

Emergency Procedures
Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow institutional emergency spill procedures.
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Mechanism of Action and In Vitro Efficacy of this compound

This compound is an inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway.[1][2] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggering an inflammatory response.[3][4] this compound has been shown to suppress LPS-induced inflammation and coagulation.[1][2][5]

The following table summarizes the in vitro inhibitory concentrations of this compound:

AssayCell TypeInhibitory Concentration (IC₅₀)Reference
NF-κB ActivationNF-κB luciferase-expressing cells2.4 µg/mL[1][2]
TNF-α ProductionPeripheral blood mononuclear cells0.7 µg/mL[1][2]
IL-6 ProductionHuman endothelial cells0.43 µg/mL[1][2]
E-selectin ProductionHuman endothelial cells1.4 µg/mL[1][2]

Experimental Protocols

Murine Sepsis Model: Cecal Ligation and Puncture (CLP)

This protocol describes a widely used model to induce sepsis in mice, which has been utilized to evaluate the in vivo efficacy of this compound.[5][6][7]

Materials:

  • Male C57BL/6J mice

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture material

  • 20-G needle

  • This compound solution for injection

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic regimen.

  • Shave the lower abdominal quadrants and disinfect the surgical area.

  • Make a midline incision through the skin and peritoneum to expose the cecum.

  • Exteriorize the cecum and ligate it with a suture at a specific distance from the distal end (e.g., 5-10 mm). The length of the ligated cecum is a critical determinant of sepsis severity.[7]

  • Puncture the ligated cecum once or twice with a 20-G needle, allowing a small amount of fecal matter to be extruded.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Administer fluid resuscitation (e.g., sterile saline, subcutaneously) to prevent dehydration.

  • Administer this compound (e.g., 20 mg/kg, intravenously) at a specified time point relative to the CLP procedure.[5]

  • Monitor the animals closely for signs of sepsis and survival.

Signaling Pathway and Experimental Workflow

TLR4 Signaling Pathway

The following diagram illustrates the Toll-like Receptor 4 (TLR4) signaling pathway, which is inhibited by this compound. Upon activation by lipopolysaccharide (LPS), TLR4 initiates two downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways, both culminating in the production of inflammatory mediators.[4][8][9][10]

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6_myd TRAF6 IRAKs->TRAF6_myd TAK1 TAK1 TRAF6_myd->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 TypeI_IFN Type I Interferons IRF3->TypeI_IFN This compound This compound This compound->TLR4

Caption: TLR4 signaling pathway initiated by LPS, leading to inflammatory responses.

Experimental Workflow for Evaluating this compound in a Murine Sepsis Model

The following diagram outlines the logical flow of an experiment to assess the efficacy of this compound in a mouse model of sepsis.

Experimental_Workflow Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Vehicle vs. This compound) Animal_Acclimation->Group_Assignment CLP_Surgery Cecal Ligation and Puncture (CLP) Surgery Group_Assignment->CLP_Surgery Treatment_Admin Treatment Administration (Vehicle or this compound) CLP_Surgery->Treatment_Admin Monitoring Post-operative Monitoring (Survival, Clinical Scores) Treatment_Admin->Monitoring Data_Collection Data and Sample Collection (Blood, Tissues) Monitoring->Data_Collection Analysis Analysis (Cytokine levels, etc.) Data_Collection->Analysis Results Results and Conclusion Analysis->Results

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.